FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C122H158N24O39S |
|---|---|
Molecular Weight |
2616.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S,4R)-2-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-3-carboxy-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C122H158N24O39S/c1-10-60(6)99(144-114(177)83(47-65-25-28-67(148)29-26-65)142-117(180)90-49-70(151)56-146(90)118(181)62(8)129-107(170)80(43-58(2)3)135-101(164)61(7)128-103(166)77(36-38-94(153)154)132-110(173)84(52-95(155)156)136-102(165)66-27-32-72-71(48-66)120(183)185-122(72)73-33-30-68(149)50-91(73)184-92-51-69(150)31-34-74(92)122)119(182)145-41-18-24-89(145)116(179)133-78(39-42-186-9)106(169)139-85(53-96(157)158)112(175)141-87(55-98(161)162)113(176)140-86(54-97(159)160)111(174)138-82(46-64-21-15-12-16-22-64)109(172)131-76(35-37-93(123)152)105(168)137-81(44-59(4)5)108(171)130-75(23-17-40-127-121(125)126)104(167)143-88(57-147)115(178)134-79(100(124)163)45-63-19-13-11-14-20-63/h11-16,19-22,25-34,48,50-51,58-62,70,75-90,99,147-151H,10,17-18,23-24,35-47,49,52-57H2,1-9H3,(H2,123,152)(H2,124,163)(H,128,166)(H,129,170)(H,130,171)(H,131,172)(H,132,173)(H,133,179)(H,134,178)(H,135,164)(H,136,165)(H,137,168)(H,138,174)(H,139,169)(H,140,176)(H,141,175)(H,142,180)(H,143,167)(H,144,177)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H4,125,126,127)/t60-,61-,62-,70+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1 |
InChI Key |
MYQJVAZBOAFIAB-KJABKTNKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5C[C@H](CN5C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CC(CN5C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2
This technical guide provides a comprehensive overview of the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2, a crucial tool for researchers in oncology, cell biology, and drug discovery. The guide details its structure, sequence, and its application in studying the von Hippel-Lindau (VHL) and Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein-protein interaction.
Peptide Structure and Sequence
This compound is a synthetic peptide derivative of a segment of the human HIF-1α protein. It is chemically modified with a 5-Carboxyfluorescein (FAM) fluorescent dye at its N-terminus and an amide group at its C-terminus.
Sequence: (FAM)-Asp-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Met-Asp-Asp-Asp-Phe-Gln-Leu-Arg-Ser-Phe-(NH2)
-
FAM (5-Carboxyfluorescein): A widely used green fluorescent dye that allows for the detection and quantification of the peptide in various experimental settings.
-
Hyp (Hydroxyproline): A post-translationally modified proline residue that is critical for the peptide's recognition and binding by the VHL protein.[1]
-
-NH2 (Amide): The C-terminal amidation increases the peptide's stability by making it more resistant to degradation by carboxypeptidases.
Quantitative Data
The primary application of this peptide is in biophysical assays to study the VHL/HIF-1α interaction. The key quantitative parameter is its binding affinity for the VHL protein.
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 3 nM | Dissociation constant for the binding of this compound to the VHL protein complex. A lower Kd value indicates a stronger binding affinity. | [1][2][3] |
| Excitation Wavelength (λex) | ~485 nm | The wavelength of light required to excite the FAM fluorophore. | [1][2][3] |
| Emission Wavelength (λem) | ~520 nm | The wavelength of light emitted by the FAM fluorophore upon excitation. | [1][2][3] |
A shorter version of this peptide, FAM-DEALA-Hyp-YIPD, has also been used in research and exhibits a lower binding affinity to VHL, with a Kd in the range of 180-560 nM.[4]
Experimental Protocols
This section provides a detailed methodology for a key experiment where this compound is utilized: a Fluorescence Polarization (FP) based competition assay to screen for inhibitors of the VHL/HIF-1α interaction. This protocol is based on methodologies described for similar fluorescently labeled HIF-1α peptides.[1]
Principle of the Fluorescence Polarization Assay
Fluorescence polarization is a technique that measures the change in the tumbling rate of a fluorescent molecule in solution. A small, fluorescently labeled peptide like this compound tumbles rapidly, resulting in low polarization of its emitted light. When it binds to a much larger protein, such as the VHL complex, its tumbling slows down significantly, leading to an increase in the polarization of the emitted light. Small molecule inhibitors that disrupt this interaction will displace the fluorescent peptide from the VHL complex, causing it to tumble freely again and thus decrease the polarization signal.
Materials and Reagents
-
This compound peptide probe
-
Recombinant VHL-Elongin B-Elongin C (VCB) protein complex
-
Assay Buffer (e.g., Phosphate Buffered Saline, pH 7.4, with 0.01% Tween-20)
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Black, low-volume 384-well microplates
-
A microplate reader capable of measuring fluorescence polarization
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in the assay buffer at a concentration of 10 µM.
-
Prepare a stock solution of the VCB protein complex in the assay buffer at a concentration of 1 µM.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
In a 384-well microplate, add 10 µL of the assay buffer to all wells.
-
Add 1 µL of the test compound dilutions to the appropriate wells. For control wells, add 1 µL of DMSO.
-
Add 5 µL of the VCB protein complex solution to all wells except for the "no protein" control wells.
-
Add 5 µL of the this compound probe solution to all wells.
-
The final volume in each well should be 21 µL. The final concentrations of the probe and VCB complex should be optimized based on the specific instrument and batch of reagents, but a starting point could be 20 nM for the probe and 50 nM for the VCB complex.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[5]
-
-
Data Analysis:
-
The data is typically analyzed by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor that causes a 50% decrease in the polarization signal, can be determined by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
HIF-1α/VHL Signaling Pathway
The this compound peptide is a tool to study a critical step in the cellular oxygen-sensing pathway. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs). This hydroxylation allows the VHL E3 ubiquitin ligase complex to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. Under low oxygen conditions (hypoxia), PHDs are inactive, HIF-1α is not hydroxylated, and it is not recognized by VHL. This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates the workflow for a typical high-throughput screening campaign to identify inhibitors of the VHL/HIF-1α interaction using the FAM-labeled peptide.
References
Core Tenets of FAM-Labeled HIF-1α Peptides in Modern Research
An in-depth technical guide for researchers, scientists, and drug development professionals.
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Its activity is tightly controlled by a series of protein-protein interactions (PPIs) that dictate its stability and transcriptional potency. The dysregulation of the HIF-1 pathway is a hallmark of various pathologies, most notably cancer, making it a prime target for therapeutic intervention. FAM-labeled HIF-1α peptides have emerged as indispensable tools for dissecting these interactions and for screening potential modulators.
A FAM-labeled HIF-1α peptide is a synthetic fragment of the HIF-1α protein that has been chemically conjugated to a 5-carboxyfluorescein (FAM) fluorescent dye. These fluorescent probes are primarily utilized in biophysical assays, such as Fluorescence Polarization (FP), to quantitatively measure the binding affinities of HIF-1α to its regulatory partners.
The HIF-1α Signaling Pathway: A Landscape of Therapeutic Opportunity
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded. Prolyl hydroxylase domain (PHD) enzymes utilize oxygen to hydroxylate specific proline residues within HIF-1α's oxygen-dependent degradation domain (ODDD). This modification creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which tags HIF-1α for proteasomal degradation.
Under hypoxic conditions, the lack of oxygen inhibits PHD activity. HIF-1α is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. There, it dimerizes with its partner, HIF-1β (also known as ARNT), and recruits transcriptional coactivators like p300/CBP. This complex then binds to hypoxia-response elements (HREs) on DNA to activate the transcription of genes that promote adaptation to hypoxia, including those involved in angiogenesis, metabolic reprogramming, and cell survival.[1][2][3]
Core Application: Fluorescence Polarization Assays
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular binding events in solution. It relies on the principle that a small fluorescent molecule (like a FAM-labeled peptide) tumbles rapidly in solution, and when excited with polarized light, the emitted light is largely depolarized. However, when this fluorescent molecule binds to a much larger partner (e.g., a protein), its rate of tumbling slows dramatically. This reduced motion results in the emitted light retaining a higher degree of polarization. An increase in the millipolarization (mP) value is therefore directly proportional to the binding event.
Quantitative Analysis of HIF-1α Interactions
FAM-labeled HIF-1α peptides are designed to mimic specific binding motifs, enabling precise quantitative measurements of key interactions within the HIF pathway.
Interaction with VHL
The binding of hydroxylated HIF-1α to VHL is the critical step for its degradation. FAM-labeled peptides containing a hydroxyproline (Hyp) residue are used to study this interaction and to screen for inhibitors that could stabilize HIF-1α, a strategy relevant for treating anemia and ischemic diseases.
| Peptide Sequence | Description | Binding Partner | Affinity (Kd) | Citation(s) |
| FAM-DEALAHypYIPMDDDFQLRSF | A longer HIF-1α peptide with a central hydroxyproline. | VHL Protein | 3 nM | [4][5] |
| FAM-DEALA-Hyp-YIPD | A shorter, core binding motif of HIF-1α. | VHL Protein | 180-560 nM | [6] |
Interaction with PHD2
As the primary oxygen sensor that hydroxylates HIF-1α, PHD2 is a major therapeutic target. Assays using FAM-labeled HIF-1α peptides as a substrate or binding probe allow for high-throughput screening of PHD2 inhibitors.
| Peptide Sequence | Description | Binding Partner | Assay Type | Citation(s) |
| FITC-DLDLEMLAPYIPMDDDFQL | Corresponds to HIF-1α residues 556-574. | PHD2 Enzyme | FP Binding Assay | [7][8] |
Interaction with p300/CBP
The recruitment of the coactivator p300 is essential for HIF-1's transcriptional activity. Disrupting the HIF-1α/p300 interaction is a key strategy for developing anti-cancer therapeutics. Peptides mimicking the C-terminal transactivation domain (CTAD) of HIF-1α are used in these studies.
| Peptide Sequence | Description | Binding Partner | Affinity (IC50) | Citation(s) |
| HIF-1α (782-826) | A 45-amino acid peptide from the CTAD. | p300 | 0.59 µM | [9] |
| HIF-1α (794-826) | A shorter CTAD peptide. | p300 | 89.26 µM | [9] |
Experimental Protocols
Protocol 1: Fluorescence Polarization Competition Assay
This protocol describes a method to screen for inhibitors of a protein-protein interaction using a FAM-labeled HIF-1α peptide. The goal is to identify unlabeled compounds that compete with the FAM-peptide for binding to the target protein, resulting in a decrease in fluorescence polarization.
Methodology:
-
Reagent Preparation :
-
Assay Buffer : A suitable buffer such as 10 mM HEPES, pH 7.4, containing 150 mM NaCl and 0.005% Tween-20 is prepared.[10]
-
FAM-HIF-1α Peptide : The labeled peptide is diluted in assay buffer to a working concentration (e.g., 2X the final concentration, typically in the low nM range).
-
Target Protein : The purified protein of interest (e.g., VHL, PHD2, p300) is diluted in assay buffer to a working concentration (e.g., 2X final concentration). The optimal concentration should be determined empirically, often near the Kd of the peptide-protein interaction.
-
Test Compounds : Inhibitors are serially diluted in assay buffer or DMSO, with a final DMSO concentration in the assay kept low (<1-5%) to avoid interference.[7]
-
-
Assay Procedure (384-well plate format) :
-
Add a fixed volume of the test compound dilutions to the appropriate wells.
-
Add a fixed volume of the target protein solution to all wells except the positive controls (which measure the polarization of the free peptide).
-
Add a fixed volume of the FAM-HIF-1α peptide solution to all wells.
-
Mix the plate gently (e.g., by centrifugation at low speed) and incubate at room temperature for a set period (e.g., 30 minutes) to allow the binding to reach equilibrium.[10]
-
-
Data Acquisition :
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for FAM/FITC (Excitation: ~485 nm, Emission: ~520-535 nm).[10]
-
-
Data Analysis :
-
The polarization values (mP) are plotted against the logarithm of the inhibitor concentration.
-
The resulting sigmoidal curve is fitted using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the bound FAM-peptide.
-
Protocol 2: Peptide Synthesis and Fluorescein Labeling
FAM-labeled peptides are typically produced using a combination of solid-phase peptide synthesis (SPPS) followed by fluorescent dye conjugation.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS) :
-
The peptide is synthesized on a solid resin support, starting from the C-terminus and sequentially adding amino acids to the N-terminus.
-
Protecting groups are used on the amino acid side chains to prevent unwanted reactions. For N-terminal labeling, a specific protecting group like Alloc may be used on the N-terminal amine, which can be selectively removed.[11]
-
-
N-terminal Labeling :
-
After synthesis, the N-terminal protecting group is selectively removed while the peptide remains on the resin.
-
Fluorescein isothiocyanate (FITC) or 5(6)-FAM, dissolved in a suitable solvent like DMF with a non-nucleophilic base (e.g., NMM), is added to the resin.[10][11]
-
The reaction is allowed to proceed for several hours at room temperature, protected from light.[10]
-
-
Cleavage and Purification :
-
The fully labeled peptide is cleaved from the resin using a strong acid cocktail (e.g., containing trifluoroacetic acid (TFA)).[11]
-
The crude peptide is precipitated, collected, and then purified to a high degree (≥95%) using reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
The final product's identity and purity are confirmed by mass spectrometry and analytical HPLC.
-
Conclusion
FAM-labeled HIF-1α peptides are sophisticated and highly effective tools for the quantitative investigation of the HIF-1 signaling axis. Their application in fluorescence polarization assays provides a robust, sensitive, and high-throughput method for measuring real-time binding events. For researchers in oncology, ischemic disease, and drug discovery, these fluorescent probes are critical for elucidating the molecular mechanisms of hypoxia response and for the identification of novel therapeutic agents that can precisely modulate this vital pathway.
References
- 1. Imaging of hypoxia-inducible factor 1α and septin 9 interaction by bimolecular fluorescence complementation in live cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Inhibition of HIF Activity: Can Peptides Lead the Way? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Protein–Protein Interactions in the HIF System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAM-DEALAHypYIPMDDDFQLRSF | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of the HIF-1α/p300 interface using peptide and Adhiron phage display technologies - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00284B [pubs.rsc.org]
- 10. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
An In-Depth Technical Guide on the Mechanism of Action of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2. This peptide, derived from the human Hypoxia-Inducible Factor-1 alpha (HIF-1α), serves as a high-affinity substrate for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its primary utility is in the study of the critical VHL/HIF-1α protein-protein interaction, a key regulatory point in cellular oxygen sensing pathways. This document details the underlying biological pathway, presents quantitative binding data, outlines a representative experimental protocol for its use in a fluorescence polarization displacement assay, and provides visualizations of the relevant pathways and workflows.
Core Mechanism of Action: Mimicking HIF-1α to Bind VHL
The peptide this compound is a synthetic analog of a segment of the HIF-1α protein. The core of its mechanism of action lies in its ability to specifically bind to the VHL protein.[1][2][3][4] This interaction is central to the cellular process of protein degradation under normal oxygen conditions (normoxia).
Under normoxic conditions, specific proline residues on the HIF-1α protein are hydroxylated by prolyl hydroxylase enzymes. This post-translational modification creates a binding site for the VHL E3 ubiquitin ligase complex.[5][6] The VHL complex then polyubiquitinates HIF-1α, marking it for rapid degradation by the proteasome.[7] This process prevents the accumulation of HIF-1α and the subsequent activation of hypoxia-response genes.
The peptide this compound contains the critical hydroxylated proline (Hyp) residue, enabling it to mimic the native hydroxylated HIF-1α and bind with high affinity to the VHL protein.[1][2][3][4] The addition of a 5-carboxyfluorescein (FAM) fluorescent label allows for the sensitive detection of this binding event, making it an invaluable tool for in vitro assays.[3][4]
The VHL/HIF-1α Signaling Pathway
The interaction between this compound and VHL is best understood within the context of the broader VHL/HIF-1α signaling pathway. This pathway is a cornerstone of cellular oxygen sensing and response.
Quantitative Data
The binding affinity of this compound for the VHL protein has been determined, highlighting its utility as a high-affinity probe.
| Peptide | Target Protein | Binding Affinity (KD) | Reference |
| This compound | von Hippel-Lindau (VHL) | 3 nM | [1][2][3][4] |
| FAM-DEALA-Hyp-YIPD | von Hippel-Lindau (VHL) | 180-560 nM |
Experimental Protocols
This compound is primarily utilized in fluorescence polarization (FP) displacement assays to screen for and characterize small molecule inhibitors of the VHL/HIF-1α interaction. The following is a representative protocol based on established methodologies.
Objective: To determine the inhibitory potential of a test compound on the VHL/HIF-1α interaction.
Materials:
-
This compound (stock solution in DMSO or appropriate buffer)
-
Recombinant VHL protein complex (VCB: VHL, Elongin B, Elongin C)
-
Assay Buffer: e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
Test compounds (serial dilutions in DMSO)
-
384-well, non-binding, black microplates
-
A microplate reader capable of fluorescence polarization measurements (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of this compound in assay buffer at a final concentration of approximately 5-10 nM.
-
Prepare a working solution of the VHL protein complex in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range, sufficient to cause a significant shift in polarization upon binding to the fluorescent peptide.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup:
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Add the VHL protein complex solution to the wells containing the test compounds and mix gently.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding to VHL.
-
Add the this compound solution to all wells to initiate the displacement reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with the appropriate excitation and emission filters.
-
-
Data Analysis:
-
The degree of inhibition is determined by the decrease in fluorescence polarization, as the displacement of the large VHL protein from the small fluorescent peptide results in a faster tumbling rate and lower polarization.
-
The data can be plotted as fluorescence polarization versus the logarithm of the inhibitor concentration and fitted to a sigmoidal dose-response curve to determine the IC50 value of the test compound.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow of a typical fluorescence polarization displacement assay and the principle of detection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation [ouci.dntb.gov.ua]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 binding affinity to VHL
An In-depth Technical Guide on the Binding Affinity of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 to the von Hippel-Lindau (VHL) Protein
Introduction
The von Hippel-Lindau (VHL) protein is a critical tumor suppressor that functions as the substrate recognition component of an E3 ubiquitin ligase complex.[1] This complex, often referred to as the VBC (pVHL, Elongin B, Elongin C) complex which also includes Cullin-2 and Rbx1, plays a pivotal role in cellular oxygen sensing by targeting Hypoxia-Inducible Factor 1α (HIF-1α) for degradation under normal oxygen conditions (normoxia).[2][3][4] The interaction between VHL and HIF-1α is a key regulatory point in the hypoxia signaling pathway and a high-interest target for therapeutic intervention in various diseases, including cancer and anemia.
This guide provides a comprehensive technical overview of the binding affinity and interaction between VHL and this compound, a fluorescently labeled synthetic peptide derived from HIF-1α. This peptide serves as a valuable tool for studying the VHL/HIF-1α interaction and for screening small molecule inhibitors.
Quantitative Data Summary
The binding affinity of the FAM-labeled HIF-1α peptide to the VHL protein has been quantitatively determined. The data is summarized in the table below.
| Parameter | Value | Description | Source |
| Ligand | This compound | A 5-carboxyfluorescein (FAM) labeled, 19-amino acid peptide derived from HIF-1α, with a central hydroxyproline (Hyp) residue crucial for VHL recognition. | [5] |
| Target | von Hippel-Lindau (VHL) Protein | Typically used as part of the VCB E3 ligase complex (VHL, Elongin B, Elongin C) for stability and functional assays. | [6] |
| Dissociation Constant (KD) | 3 nM | A measure of the binding affinity between the peptide and the VHL protein. A lower KD value indicates a higher binding affinity. | [5][7] |
| Fluorophore | 5-Carboxyfluorescein (FAM) | A fluorescent dye attached to the N-terminus of the peptide, enabling detection in fluorescence-based assays. | |
| Excitation (λex) | 485 nm | The optimal wavelength of light to excite the FAM fluorophore. | [5][7] |
| Emission (λem) | 520 nm | The optimal wavelength at which the FAM fluorophore emits light after excitation. | [5][7] |
Signaling Pathway Context: VHL and HIF-1α Regulation
The VHL protein is the gatekeeper of the HIF-1α degradation pathway. Under normoxic conditions, prolyl hydroxylase domain (PHD) enzymes utilize oxygen to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-1α.[3] This post-translational modification creates a binding site for VHL.[3] Upon binding, the VHL E3 ligase complex polyubiquitinates HIF-1α, marking it for destruction by the proteasome.[1][6] In hypoxic conditions, the lack of oxygen inactivates PHDs, HIF-1α is not hydroxylated, and it evades VHL-mediated degradation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of genes involved in angiogenesis, metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF).[1][3]
Experimental Protocols
The binding affinity of the FAM-labeled peptide to VHL is typically determined using a Fluorescence Polarization (FP) Competition Assay .[6]
Principle of Fluorescence Polarization
Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescent molecule.[8]
-
Free Tracer: When a small, fluorescently labeled molecule (the "tracer," in this case, the FAM-peptide) is in solution, it tumbles rapidly. If this molecule is excited with plane-polarized light, the emitted light becomes depolarized due to the rapid rotation. This results in a low FP value.[8]
-
Bound Tracer: When the fluorescent tracer binds to a much larger molecule (the VHL protein), its tumbling is significantly slowed.[8] When excited with polarized light, the larger complex emits light that remains largely polarized. This results in a high FP value.[8][9]
Competition Assay Protocol
This assay is used to measure the ability of a non-fluorescent test compound (a potential inhibitor or ligand) to displace the FAM-peptide from the VHL protein.
-
Reagents and Preparation:
-
Assay Buffer: A suitable buffer, such as PBS (pH 7.4), is prepared.
-
VHL Protein Complex: A solution of the purified VCB complex is prepared at a constant concentration (typically around the KD of the tracer).[9]
-
FAM-Peptide Tracer: A solution of this compound is prepared at a low, constant concentration (e.g., 1 nM).[9]
-
Test Compound: A serial dilution of the test compound is prepared.
-
-
Assay Procedure:
-
Controls:
-
Minimum Polarization (Free Tracer): Wells containing only the FAM-peptide in assay buffer.
-
Maximum Polarization (Bound Tracer): Wells containing the FAM-peptide and the VHL protein complex in assay buffer.[6]
-
-
Competition Reaction: The VHL protein complex and the FAM-peptide are added to wells of a microplate (e.g., a 384-well black plate).[9]
-
Serial dilutions of the test compound are then added to these wells.
-
The plate is incubated at room temperature for a defined period to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
A microplate reader capable of measuring fluorescence polarization is used.
-
The instrument excites the wells with polarized light at ~485 nm and measures the parallel and perpendicular components of the emitted light at ~520 nm.
-
The reader calculates the fluorescence polarization, typically expressed in millipolarization units (mP).
-
-
Data Analysis:
-
The mP values are plotted against the logarithm of the test compound concentration.
-
The resulting sigmoidal curve is fitted to a suitable binding model to determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the bound FAM-peptide).
-
The IC₅₀ value can then be used to calculate the inhibition constant (Kᵢ), which represents the binding affinity of the test compound for the VHL protein.
-
References
- 1. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 2. Cellular regulation. VHL E3 ubiquitin ligase, a new potential druggable protein | French national synchrotron facility [synchrotron-soleil.fr]
- 3. laboratorynotes.com [laboratorynotes.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
- 8. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
A Technical Guide to the Excitation and Emission Spectra of FAM-HIF-1α Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral properties of FAM (Carboxyfluorescein) labeled Hypoxia-Inducible Factor-1α (HIF-1α) peptide. It includes key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. This information is critical for researchers utilizing FAM-HIF-1α in various applications, including fluorescence polarization assays to study protein-protein interactions.
Data Presentation: Spectral Properties
The photophysical properties of FAM and its conjugates are essential for designing and interpreting fluorescence-based assays. While the spectral characteristics of the FAM fluorophore are well-documented, conjugation to a peptide can induce minor shifts in the excitation and emission maxima.
| Fluorophore/Conjugate | Excitation Maximum (λex) | Emission Maximum (λem) | Notes |
| FAM (Carboxyfluorescein) | ~493-495 nm[1][2][3] | ~517-520 nm[1][3] | A widely used green fluorophore.[4] Commercially available as a mixture of 5-FAM and 6-FAM isomers.[5] |
| 5-FAM (5-Carboxyfluorescein) | ~490 nm[6][7] | ~515-520 nm[6][7] | A single isomer form of carboxyfluorescein.[6] |
| FAM-labeled HIF-1α Peptide | 485 nm[8] | 520 nm[8] | Specifically for a 5-carboxyfluorescein (FAM) labeled HIF-1α peptide used to assess binding to the von Hippel-Lindau (VHL) protein.[8] |
| FAM-labeled CRaf Peptide on Gold Nanoparticles | 495 nm[9] | 520 nm[9] | Demonstrates the influence of the local environment on spectral properties.[9] |
Note: The fluorescence of FAM derivatives is known to be pH-sensitive.[6][10] For optimal fluorescence, a pH range of 7.5 to 8.5 is often recommended.[3]
Experimental Protocols
Accurate measurement of the excitation and emission spectra of a FAM-HIF-1α peptide is crucial for its application in various assays. Below are generalized protocols for peptide labeling and fluorescence spectroscopy.
Protocol 1: FAM Labeling of HIF-1α Peptide
This protocol outlines the general steps for conjugating a FAM dye to a synthesized HIF-1α peptide.
Materials:
-
Synthesized HIF-1α peptide with a free amine group (N-terminal or on a lysine residue)
-
5(6)-Carboxyfluorescein, succinimidyl ester (FAM-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
-
Mass Spectrometer
Procedure:
-
Dissolve the HIF-1α peptide in anhydrous DMF or DMSO.
-
Add DIPEA to the peptide solution to create a basic environment, which facilitates the reaction.
-
Dissolve the FAM-NHS ester in anhydrous DMF or DMSO.
-
Add the FAM-NHS ester solution to the peptide solution in a dropwise manner while stirring. A molar excess of the FAM-NHS ester is typically used.
-
Allow the reaction to proceed for several hours at room temperature in the dark to prevent photobleaching of the FAM dye.
-
Monitor the reaction progress using HPLC.
-
Once the reaction is complete, purify the FAM-labeled peptide from unreacted dye and peptide using reverse-phase HPLC.
-
Confirm the identity and purity of the FAM-HIF-1α peptide using mass spectrometry.
Protocol 2: Measurement of Excitation and Emission Spectra
This protocol describes the methodology for determining the fluorescence spectra of the purified FAM-HIF-1α peptide.
Materials:
-
Purified FAM-HIF-1α peptide
-
Appropriate buffer solution (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)
-
Fluorometer with excitation and emission monochromators
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of the FAM-HIF-1α peptide in the desired buffer. The concentration should be low enough to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the expected emission maximum of FAM (~520 nm).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).
-
The wavelength at which the maximum fluorescence intensity is observed is the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the determined excitation maximum (λex).
-
Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).
-
The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λem).
-
-
Record the spectra and identify the peak wavelengths. It is also good practice to measure the spectrum of a buffer blank and subtract it from the sample spectrum.
Mandatory Visualizations
HIF-1α Signaling Pathway
The following diagram illustrates the key events in the HIF-1α signaling pathway under normoxic and hypoxic conditions, highlighting the interaction with the Von Hippel-Lindau (VHL) protein, which is often studied using FAM-HIF-1α peptides.
Caption: HIF-1α signaling under normoxic vs. hypoxic conditions.
Experimental Workflow for Fluorescence Spectroscopy
This diagram outlines the logical flow of an experiment to determine the excitation and emission spectra of a FAM-HIF-1α peptide.
Caption: Workflow for determining fluorescence spectra.
References
- 1. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]
- 2. Fluorescein (FAM) Fluorophore Dye | AxisPharm [axispharm.com]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 5. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FAM-DEALAHypYIPMDDDFQLRSF | Other Fluorescent Probes: R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Role of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 in Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ubiquitination pathway is a critical cellular process that governs protein degradation and signaling. A key player in this pathway is the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which recognizes and targets the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normoxic conditions. The dysregulation of this interaction is implicated in various diseases, including cancer. The fluorescently labeled peptide, FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2, serves as a powerful tool for studying the VHL/HIF-1α interaction and for the discovery of small molecule inhibitors that can modulate this crucial protein-protein interaction. This technical guide provides a comprehensive overview of the role of this peptide in ubiquitination, detailed experimental protocols, and quantitative data to facilitate further research and drug development in this area.
The VHL/HIF-1α Signaling Pathway and the Role of the FAM-Labeled Peptide
Under normal oxygen levels (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This post-translational modification creates a binding site for the VHL E3 ubiquitin ligase complex, which consists of VHL, Elongin B, Elongin C, Cullin 2, and Rbx1. Upon binding, VHL mediates the polyubiquitination of HIF-1α, marking it for degradation by the 26S proteasome. This process keeps HIF-1α levels low.
Under low oxygen conditions (hypoxia), PHDs are inactive, and HIF-1α is not hydroxylated. Consequently, VHL cannot recognize and ubiquitinate HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
The peptide this compound is a synthetic peptide derived from the oxygen-dependent degradation domain (ODDD) of HIF-1α. The key features of this peptide are:
-
Sequence: The amino acid sequence DEALA-Hyp-YIPMDDDFQLRSF mimics the binding motif of hydroxylated HIF-1α that is recognized by VHL. The "Hyp" represents hydroxyproline, the critical residue for VHL binding.
-
FAM Label: The N-terminal 5-Carboxyfluorescein (FAM) label provides a fluorescent probe for detection in various assays. FAM has an excitation maximum of approximately 495 nm and an emission maximum of around 517 nm.
-
Amidation: The C-terminal amidation (-NH2) increases the peptide's stability.
This peptide acts as a high-affinity substrate for the VHL protein, binding with a dissociation constant (Kd) of approximately 3 nM[1]. Its primary application is in in vitro binding assays, particularly fluorescence polarization (FP) assays, to screen for and characterize small molecule inhibitors that can disrupt the VHL/HIF-1α interaction.
Quantitative Data Summary
The following table summarizes the binding affinity of the FAM-labeled peptide to the VHL complex and the inhibitory concentrations (IC50) of representative small molecules that disrupt this interaction, as determined by fluorescence polarization assays.
| Compound/Peptide | Target | Assay Type | Binding Affinity/Potency | Reference |
| This compound | VHL Protein | Fluorescence Polarization | Kd = 3 nM | [1] |
| FAM-DEALA-Hyp-YIPD | VHL Complex | Fluorescence Polarization | Kd = 180-560 nM | [2] |
| Compound 9 | VHL-HIF-1α | Fluorescence Polarization | IC50 = 2.0 ± 0.14 µM | [3] |
| Compound 4 | VHL-HIF-1α | Fluorescence Polarization | IC50 = 9.0 ± 0.87 µM | [3] |
| Compound 5 | VHL-HIF-1α | Fluorescence Polarization | IC50 = 6.0 ± 0.63 µM | [3] |
| Compound 15 (from Buckley et al.) | VHL-HIF-1α | Fluorescence Polarization | IC50 = 4.1 µM | [4] |
| Compound 51 (from Gareiss et al.) | VHL-HIF-1α | Fluorescence Polarization | IC50 < 1 µM | [5][6] |
Experimental Protocols
Expression and Purification of the VHL-ElonginB-ElonginC (VCB) Complex
This protocol describes the co-expression and purification of the human VCB complex in E. coli.
a. Expression:
-
Human VHL (residues 54–213 with an N-terminal His6-tag), Elongin C (residues 17–112), and Elongin B (full length) are co-expressed in E. coli BL21(DE3) cells.
-
Cultures are grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the temperature is reduced to 18°C for overnight incubation (16-18 hours).
-
Cells are harvested by centrifugation and stored at -80°C.
b. Purification:
-
The cell pellet is resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM TCEP) supplemented with protease inhibitors (e.g., PMSF, benzamidine) and DNase I.
-
Cells are lysed by sonication or high-pressure homogenization and the lysate is clarified by centrifugation.
-
The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 30 mM imidazole, 5% glycerol, 1 mM TCEP).
-
The VCB complex is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 300 mM imidazole, 5% glycerol, 1 mM TCEP).
-
(Optional) The His6-tag can be removed by cleavage with TEV protease during overnight dialysis against a low-imidazole buffer. A second Ni-NTA step can be performed to remove the cleaved tag and any uncleaved protein.
-
Further purification is achieved by size-exclusion chromatography on a Superdex 75 or similar column equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP) to obtain a pure and homogenous VCB complex.
-
Protein concentration is determined, and the purity is assessed by SDS-PAGE. The purified complex is stored at -80°C.
Fluorescence Polarization (FP) Competition Assay
This protocol outlines a fluorescence polarization-based competition assay to screen for and characterize inhibitors of the VHL/HIF-1α interaction.
a. Reagents and Materials:
-
Purified VCB complex
-
This compound peptide (fluorescent probe)
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
Test compounds (dissolved in DMSO)
-
384-well, low-volume, black, flat-bottom plates
-
A plate reader capable of measuring fluorescence polarization.
b. Assay Procedure:
-
Prepare a solution of the VCB complex in assay buffer. The final concentration should be optimized, but a starting point is typically around 10-20 nM.
-
Prepare a solution of the FAM-labeled peptide in assay buffer. The final concentration should be in the low nanomolar range (e.g., 5-10 nM), and should be optimized to give a stable and robust fluorescence polarization signal.
-
Prepare serial dilutions of the test compounds in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid interference.
-
In a 384-well plate, add the following to each well:
-
VCB complex solution
-
Test compound solution (or DMSO for control wells)
-
Incubate for 15-30 minutes at room temperature.
-
-
Initiate the binding reaction by adding the FAM-labeled peptide solution to all wells.
-
Incubate the plate at room temperature for a period of time sufficient to reach binding equilibrium (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence polarization on a suitable plate reader using excitation and emission wavelengths appropriate for FAM (e.g., 485 nm excitation, 520 nm emission).
-
Controls:
-
Minimum polarization (0% binding): Wells containing only the FAM-labeled peptide in assay buffer.
-
Maximum polarization (100% binding): Wells containing the VCB complex and the FAM-labeled peptide in assay buffer with DMSO (no inhibitor).
-
c. Data Analysis:
-
The fluorescence polarization values (in millipolarization units, mP) are plotted against the logarithm of the inhibitor concentration.
-
The data are fitted to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each test compound.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe and its concentration are known.
Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel inhibitors disrupting HIF-1α/von Hippel–Lindau interaction through shape-based screening and cascade docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Fluorescence Polarization Assays: Core Principles and Applications
Fluorescence Polarization (FP) is a powerful and versatile analytical technique used for the rapid and homogeneous analysis of molecular interactions in biological and chemical systems.[1] This method is widely employed in basic research and high-throughput screening (HTS) for drug discovery due to its simplicity, robustness, and amenability to automation.[2][3] FP assays are instrumental in studying a diverse range of biomolecular events, including protein-protein interactions, protein-DNA binding, enzyme activity, and receptor-ligand binding.[4][5]
Core Principles of Fluorescence Polarization
The fundamental principle of fluorescence polarization lies in the relationship between the rotational motion of a fluorescently labeled molecule (a tracer) and the polarization of the light it emits after excitation with plane-polarized light.[6][7][8] When a fluorescent molecule is excited by polarized light, it will emit light in the same polarized plane if it remains stationary.[6] However, molecules in solution are not stationary and undergo rotational motion, known as Brownian motion.[7][8] The extent of this rotation between the absorption of a photon and its emission dictates the degree of depolarization of the emitted light.
Several factors influence the rotational speed of a molecule and, consequently, the measured fluorescence polarization:
-
Molecular Size and Shape: Larger molecules tumble more slowly in solution compared to smaller molecules.[9][10] A spherical molecule will rotate faster than a non-spherical one of the same molecular weight.[8]
-
Solvent Viscosity: Higher viscosity slows down molecular rotation, leading to a higher degree of polarization.[7][8]
-
Temperature: Increased temperature leads to faster Brownian motion and thus decreases the polarization of the emitted light.[7][8][9]
In a typical FP assay, a small fluorescently labeled molecule (the tracer) is used. When the tracer is free in solution, it rotates rapidly, and the emitted light is largely depolarized. However, when the tracer binds to a much larger molecule (e.g., a protein or antibody), its rotational motion is significantly slowed down. This results in the emission of light that is more polarized.[5] The change in polarization is directly proportional to the fraction of the tracer that is bound.[6]
The degree of polarization (P) is a dimensionless quantity calculated from the intensities of the emitted light measured parallel (I∥) and perpendicular (I⊥) to the plane of the excitation light. The formula for calculating polarization is:
P = (I∥ - G * I⊥) / (I∥ + G * I⊥)
Where 'G' is a correction factor (G-factor) that accounts for any inherent bias in the instrument's detection of the two planes of light.[7]
Instrumentation
Fluorescence polarization is typically measured using a microplate reader equipped with specific optical components.[4][7] The essential components include:
-
Light Source: A high-intensity lamp, such as a xenon or halogen lamp, provides the excitation light.
-
Excitation Filter/Monochromator: Selects the appropriate wavelength of light to excite the fluorophore.
-
Polarizer: A filter that plane-polarizes the excitation light before it reaches the sample.
-
Emission Filters/Monochromators: Positioned after the sample, these select for the emitted fluorescence wavelength and have two orientations: parallel and perpendicular to the excitation polarizer.
-
Detectors: Photomultiplier tubes (PMTs) measure the intensity of the parallel and perpendicular components of the emitted light.
Applications in Research and Drug Development
FP assays are a cornerstone of modern drug discovery and have a wide array of applications.
High-Throughput Screening (HTS)
The homogeneous, "mix-and-read" format of FP assays makes them exceptionally well-suited for HTS campaigns to identify small molecule inhibitors of biomolecular interactions.[3][9] In a competitive binding assay format, a known fluorescent ligand (tracer) for a target protein is used. When a compound from a screening library displaces the tracer from the protein's binding site, the tracer's rotational speed increases, leading to a decrease in fluorescence polarization.[9]
Immunoassays
Fluorescence Polarization Immunoassay (FPIA) is a type of competitive immunoassay used for the rapid detection of antigens or antibodies.[2][4][6] In a typical FPIA, a fluorescently labeled antigen (tracer) competes with the unlabeled antigen in a sample for a limited number of antibody binding sites.[6] A high concentration of the target antigen in the sample results in less tracer binding to the antibody and thus a low polarization signal. Conversely, a low concentration of the target antigen leads to more tracer-antibody complexes and a high polarization signal.[6][9] FPIAs are used in clinical diagnostics to monitor drug levels, detect hormones, and screen for infectious diseases.[1][11]
Studying Biomolecular Interactions
FP is a valuable tool for characterizing the binding affinity (Kd) of protein-ligand, protein-protein, and protein-nucleic acid interactions.[4] By titrating a constant concentration of a fluorescently labeled component with increasing concentrations of its binding partner, a saturation binding curve can be generated from which the Kd can be determined.
Experimental Protocols
Below is a generalized protocol for a competitive FP binding assay, a common application in drug discovery.
Protocol: Competitive Fluorescence Polarization Binding Assay
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer that maintains the stability and activity of the target protein and tracer. Common buffers include Tris or PBS at a physiological pH. The buffer should be filtered and degassed.
- Target Protein Solution: Prepare a stock solution of the purified target protein in the assay buffer. The final concentration used in the assay should be optimized.
- Fluorescent Tracer Solution: Prepare a stock solution of the fluorescently labeled ligand (tracer) in the assay buffer. The final concentration should ideally be at or below the Kd of the tracer-protein interaction to ensure a sensitive assay.[12]
- Test Compound Solutions: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions of the compounds.
2. Assay Procedure:
- Add a fixed volume of the target protein solution to the wells of a microplate (e.g., a black, low-binding 96- or 384-well plate).
- Add the test compounds at various concentrations to the wells containing the target protein. Include control wells with buffer/solvent only.
- Incubate the plate for a predetermined period to allow for the binding of the test compounds to the target protein.
- Add a fixed volume of the fluorescent tracer solution to all wells.
- Incubate the plate for another period to allow the binding reaction to reach equilibrium. This incubation should be done in the dark to prevent photobleaching of the fluorophore.
- Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters for the chosen fluorophore.
3. Data Analysis:
- The raw parallel and perpendicular fluorescence intensity values are used to calculate the fluorescence polarization (in mP units).
- Plot the fluorescence polarization values against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer.
Quantitative Data Presentation
The following table summarizes representative quantitative data from various fluorescence polarization assays.
| Assay Type | Target | Tracer | Kd/IC50 | Z'-factor |
| Competitive Binding Assay | MDM2 | Fluorescein-labeled p53 peptide | IC50 (Nutlin-3a): ~100 nM | > 0.7 |
| Protease Activity Assay | Caspase-3 | Fluorescein-labeled DEVD peptide | N/A | > 0.85[3] |
| Kinase Activity Assay (Transcreener) | Any ADP-producing enzyme | Fluorescently labeled ADP tracer | Varies with inhibitor | > 0.7 |
| Receptor-Ligand Binding | hA3 Adenosine Receptor | CELT-228 (fluorescent antagonist) | Kd: ~5 nM | N/A[13] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Principle of Fluorescence Polarization.
Caption: Experimental Workflow for a Competitive FP Assay.
Caption: Competitive Binding Assay in Fluorescence Polarization.
References
- 1. Fluorescence polarization: an analytical tool for immunoassay and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. emeraldcloudlab.com [emeraldcloudlab.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. Fluorescence Polarization | FP | Fluorescence Anisotropy [celtarys.com]
Methodological & Application
Applications of FAM-Labeled Peptides in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein (FAM) and its derivatives are the most commonly used fluorescent dyes for labeling peptides.[1][2][3] FAM-labeled peptides are invaluable tools in drug discovery, offering high sensitivity and non-radioactive detection for a wide range of applications.[4] Their utility spans from fundamental biochemical assays to cellular and in vivo imaging. This document provides detailed application notes and protocols for the use of FAM-labeled peptides in key areas of drug discovery, including enzyme activity assays, high-throughput screening, and cell permeability studies.
I. Enzyme Activity and Inhibition Assays
FAM-labeled peptides are extensively used as substrates for various enzymes, particularly proteases and kinases, enabling high-throughput screening (HTS) for inhibitor discovery.[5][6] The primary techniques employed are Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP).
A. Protease Activity Assays using FRET
Principle: FRET-based assays utilize a peptide substrate labeled with a fluorophore (donor, e.g., FAM) and a quencher (acceptor).[7][8] When the peptide is intact, the proximity of the quencher to the fluorophore results in the suppression of fluorescence. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is proportional to the enzyme's activity.[9][10]
Workflow for FRET-based Protease Assay:
Caption: Workflow for a FRET-based protease assay.
Experimental Protocol: FRET-based Protease Assay
This protocol is a general guideline and should be optimized for the specific protease and substrate.
Materials:
-
FAM-labeled peptide substrate with a quencher (e.g., Dabcyl)
-
Purified protease
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.0, 1 mM CaCl₂, 0.1 mg/ml BSA, 0.01% Tween-20)[11]
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Assay Plate Setup:
-
Add 1.5 µL of test compound dilutions or DMSO (for control wells) to the wells of the microplate.
-
Add 18.5 µL of assay buffer to each well.
-
Add 25 µL of the 6 µM peptide substrate solution to each well.
-
-
Enzyme Reaction:
-
Reaction Termination (Optional):
-
The reaction can be stopped by adding a protease inhibitor (e.g., 25 µL of 4 mM o-phenanthroline/40 mM EDTA for metalloproteases).[11]
-
-
Fluorescence Measurement:
Data Analysis:
-
Enzyme Kinetics: To determine Michaelis-Menten constants (Km and Vmax), perform the assay with varying substrate concentrations and a fixed enzyme concentration. Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.[9][13]
-
Inhibitor Potency: To determine the half-maximal inhibitory concentration (IC50), perform the assay with a fixed substrate and enzyme concentration and varying concentrations of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Quantitative Data for Protease Assays
| Enzyme | FAM-Peptide Substrate Sequence | Quencher | Km (µM) | Vmax (nM/s) | Reference |
| Abelson Kinase | Not specified | Not specified | 1.7 ± 0.2 | 1.0 ± 0.03 | [13] |
| MMP-12 | FS-6 | Not specified | 130 ± 3 | 17.5 ± 0.3 s⁻¹ (kcat) | [14] |
| Collagenase I | AGGPLGPPGPGG | Dabcyl | 25.1 ± 3.4 | 14.8 ± 0.7 | [9] |
| Collagenase II | AGGPLGPPGPGG | Dabcyl | 34.2 ± 4.1 | 19.5 ± 1.0 | [9] |
B. Kinase Activity Assays
Principle: FAM-labeled peptides are also used as substrates for protein kinases.[15][16] Assay formats include:
-
Fluorescence Polarization (FP): Phosphorylation of a FAM-labeled peptide by a kinase increases its size and mass. If this phosphorylated peptide is then bound by a specific antibody, the resulting complex tumbles more slowly in solution, leading to an increase in fluorescence polarization.[5][17]
-
Direct Fluorescence Change: Some fluorescent dyes, when placed near the phosphorylation site on a peptide, exhibit a change in fluorescence intensity upon phosphorylation.[7][15]
Workflow for FP-based Kinase Inhibition Assay:
References
- 1. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpcscientific.com [cpcscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent peptide assays for protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SAMs peptide, FAM labeled - 1 mg [anaspec.com]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
measuring VHL ligand binding with FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The von Hippel-Lindau (VHL) protein is a critical component of the cellular oxygen-sensing pathway and functions as the substrate recognition subunit of an E3 ubiquitin ligase complex. This complex targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. The interaction between VHL and HIF-1α is a key regulatory step in this pathway and represents a promising therapeutic target for various diseases, including cancer and anemia.
This document provides detailed protocols for measuring the binding of ligands to the VHL protein using a specific, high-affinity fluorescently labeled peptide probe: FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 . This peptide is derived from the HIF-1α sequence and contains a critical hydroxyproline (Hyp) residue necessary for VHL recognition. The primary method described is the fluorescence polarization (FP) assay, a robust and sensitive technique for quantifying molecular interactions in solution.
Signaling Pathway
The VHL-HIF-1α signaling pathway is central to cellular adaptation to changes in oxygen availability.
Experimental Principle: Fluorescence Polarization (FP)
Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescent molecule in solution. A small, fluorescently labeled molecule (the tracer, in this case, this compound) tumbles rapidly, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a much larger molecule (the VHL protein complex), the rotational motion of the tracer is significantly slowed, leading to a higher polarization of the emitted light. This change in polarization can be used to directly measure the binding affinity of the tracer to the protein.
In a competitive binding assay format, a test compound that binds to the same site on the VHL complex as the FAM-labeled peptide will displace the tracer, causing a decrease in the measured fluorescence polarization. This allows for the determination of the binding affinity (e.g., IC50, Ki) of the test compound.
Experimental Workflow
The general workflow for a competitive FP-based VHL ligand binding assay is outlined below.
Quantitative Data Summary
The following tables summarize key parameters of the FAM-labeled peptide and representative IC50 values for known VHL inhibitors obtained using FP assays.
Table 1: Properties of this compound
| Parameter | Value | Reference |
| Binding Affinity (Kd) to VBC | 3 nM | [1][2][3] |
| Excitation Wavelength (λex) | ~485 nm | [1][2] |
| Emission Wavelength (λem) | ~520 nm | [1][2] |
| Molecular Weight | 2616.76 g/mol | [1] |
| Sequence | Asp(5-FAM)-Glu-Ala-Leu-Ala-Hyp-Tyr-Ile-Pro-Met-Asp-Asp-Asp-Phe-Gln-Leu-Arg-Ser-Phe-NH2 | [1] |
Table 2: IC50 Values of VHL Inhibitors Determined by FP Assay
| Compound | FAM-Peptide Used | IC50 (µM) | Reference |
| VH032 | FAM-DEALA-Hyp-YIPD | 3.1 | [4] |
| VH298 | BDY FL VH032 | 0.53 | [1] |
| Compound 15 | FAM-DEALA-Hyp-YIPD | 4.1 | [5] |
| Compound 24 | FAM-DEALA-Hyp-YIPD | 12 ± 2 | [4] |
| Compound 51 | FAM-DEALA-Hyp-YIPD | 0.9 | [4] |
| Unlabeled DEALA-Hyp-YIPD | FAM-DEALA-Hyp-YIPD | 0.91 | [5] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., protein and probe concentrations, buffer composition).
Detailed Experimental Protocols
Preparation of the VHL-Elongin B-Elongin C (VBC) Complex
The VBC complex is essential for the binding assay. It can be produced recombinantly in E. coli or insect cells.
Materials:
-
Expression vectors for human VHL, Elongin B, and Elongin C.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM β-mercaptoethanol, 10 mM imidazole, and protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM β-mercaptoethanol, 20 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 5 mM β-mercaptoethanol, 250 mM imidazole.
-
Dialysis Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT.
Protocol:
-
Co-express the VHL, Elongin B, and Elongin C proteins in E. coli.
-
Harvest the cells by centrifugation and resuspend in Lysis Buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
-
Wash the column with Wash Buffer to remove unbound proteins.
-
Elute the VBC complex with Elution Buffer.
-
Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.
-
Concentrate the protein and determine the concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assess the purity of the complex by SDS-PAGE.
Fluorescence Polarization Direct Binding Assay
This protocol is to determine the binding affinity (Kd) of the FAM-labeled peptide to the VBC complex.
Materials:
-
VBC complex
-
This compound
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, 5% Glycerol.
-
384-well, low-volume, non-binding black microplates.
Protocol:
-
Prepare a serial dilution of the VBC complex in Assay Buffer.
-
Add a fixed concentration of this compound (e.g., 5 nM) to each well of the microplate.
-
Add the serially diluted VBC complex to the wells.
-
Include wells with only the FAM-peptide in Assay Buffer as a negative control (minimum polarization).
-
Incubate the plate at room temperature for 1-3 hours, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters (Excitation: ~485 nm, Emission: ~520 nm).
-
Plot the measured polarization values against the concentration of the VBC complex and fit the data to a one-site binding model to determine the Kd.
Fluorescence Polarization Competitive Binding Assay
This protocol is to determine the IC50 of a test compound that inhibits the VHL-HIF-1α interaction.
Materials:
-
VBC complex
-
This compound
-
Test compounds dissolved in DMSO
-
Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100, 5% Glycerol.
-
384-well, low-volume, non-binding black microplates.
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the microplate wells, add the VBC complex at a concentration that gives approximately 80% of the maximum binding signal in the direct binding assay.
-
Add the serially diluted test compounds to the wells. The final DMSO concentration should not exceed 1-2%.
-
Add the this compound peptide at a concentration close to its Kd (e.g., 3-5 nM).
-
Include controls:
-
Negative Control (0% Inhibition): VBC complex, FAM-peptide, and DMSO (no test compound).
-
Positive Control (100% Inhibition): FAM-peptide and DMSO (no VBC complex).
-
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the fluorescence polarization as described above.
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [(mP_sample - mP_positive) / (mP_negative - mP_positive)])
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The fluorescence polarization assay using the this compound peptide is a powerful and quantitative method for studying the VHL-HIF-1α interaction and for screening for small molecule inhibitors. The protocols provided here offer a robust framework for researchers in academia and industry to investigate this important therapeutic target. Careful optimization of assay conditions, particularly protein and probe concentrations, is recommended to ensure high-quality, reproducible data.
References
- 1. The von Hippel-Lindau tumor-suppressor gene product forms a stable complex with human CUL-2, a member of the Cdc53 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. rsc.org [rsc.org]
- 4. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]
Determining Inhibitor Potency Against Von Hippel-Lindau (VHL) Protein Using Fluorescent Peptide-Based Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in oncology, cell biology, and pharmacology.
Introduction:
The Von Hippel-Lindau (VHL) protein is a critical tumor suppressor and a component of an E3 ubiquitin ligase complex.[1][2] It plays a crucial role in cellular oxygen sensing by targeting the alpha subunits of Hypoxia-Inducible Factor (HIF) for ubiquitination and subsequent proteasomal degradation under normal oxygen conditions (normoxia).[3][4] In many cancers, the VHL pathway is dysregulated, leading to the stabilization of HIF-1α and the promotion of tumorigenesis.[4][5][6] Consequently, VHL has emerged as a significant target for therapeutic intervention, particularly in the development of targeted protein degraders like Proteolysis Targeting Chimeras (PROTACs).[2][3]
This document provides detailed protocols for two robust and widely used fluorescence-based assays to determine the potency of small molecule inhibitors against the VHL-HIF-1α interaction: a Fluorescence Polarization (FP) binding assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) activity assay.
Signaling Pathway: VHL-Mediated Degradation of HIF-1α
Under normoxic conditions, specific proline residues on the HIF-1α subunit are hydroxylated by prolyl hydroxylases. This post-translational modification creates a binding site for the VHL E3 ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[1][3] Upon binding, VHL mediates the ubiquitination of HIF-1α, marking it for degradation by the proteasome. Small molecule inhibitors can disrupt the VHL/HIF-1α interaction, leading to the stabilization and accumulation of HIF-1α.
Caption: VHL-HIF-1α signaling pathway under normoxia and point of inhibitor action.
Experimental Assays for Inhibitor Potency Determination
Two primary fluorescence-based methods are employed to quantify the potency of VHL inhibitors: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Fluorescence Polarization (FP) Binding Assay
Principle: This assay directly measures the binding of a fluorescently labeled peptide derived from HIF-1α (or a small molecule fluorescent probe) to the VHL protein complex.[3][7][8] In solution, the small fluorescent probe tumbles rapidly, resulting in low polarization of emitted light. Upon binding to the much larger VHL complex, the probe's tumbling is restricted, leading to an increase in fluorescence polarization. Competitive inhibitors displace the fluorescent probe from VHL, causing a decrease in polarization. This change is proportional to the inhibitor's binding affinity.
Experimental Workflow:
Caption: Workflow for the VHL Fluorescence Polarization (FP) binding assay.
Detailed Protocol:
This protocol is adapted from commercially available VHL Binding Assay Kits.[8][9]
Materials:
-
Purified ELOB/ELOC/VHL Complex
-
Fluorescent Probe (e.g., BDY FL VH032 or FAM-labeled HIF-1α peptide)
-
VHL Assay Buffer
-
Reference Inhibitor (e.g., VH298)
-
Test Compounds (dissolved in DMSO)
-
Black, low-binding, 384-well microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test inhibitor and reference inhibitor at 10-fold the desired final concentration. The final DMSO concentration in the assay should not exceed 1%.[8][9]
-
Dilute the ELOB/ELOC/VHL Complex in VHL Assay Buffer to the working concentration specified by the manufacturer (e.g., 37.5 ng/µl).[9]
-
Dilute the fluorescent probe in VHL Assay Buffer to its working concentration (e.g., 2.5 µM from a 250 µM stock).[9]
-
-
Assay Plate Setup (per well):
-
Blank: 45 µl of VHL Assay Buffer.
-
Negative Control (No Inhibitor): 40 µl of diluted ELOB/ELOC/VHL Complex and 5 µl of diluent solution (assay buffer with the same DMSO concentration as the test inhibitor).
-
Positive Control (Reference Inhibitor): 40 µl of diluted ELOB/ELOC/VHL Complex and 5 µl of diluted reference inhibitor.
-
Test Inhibitor: 40 µl of diluted ELOB/ELOC/VHL Complex and 5 µl of diluted test inhibitor.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature with slow shaking.[9]
-
-
Fluorescent Probe Addition:
-
Add 5 µl of the diluted fluorescent probe to all wells except the "Blank".
-
-
Final Incubation:
-
Incubate the plate for an additional 60 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a microplate reader using the appropriate excitation and emission wavelengths for the fluorophore (e.g., λex = 485 nm, λem = 528 nm for BDY FL).[8]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
-
mP_sample = millipolarization of the test well
-
mP_min = millipolarization of the negative control
-
mP_max = millipolarization of the positive control (or a well with free probe for maximal polarization)
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[10]
Quantitative Data Summary:
| Parameter | Description | Typical Value Range |
| IC50 | The concentration of an inhibitor that reduces the binding of the fluorescent probe by 50%. | nM to µM range |
| Ki | The inhibition constant, a measure of the inhibitor's binding affinity. | Can be calculated from the IC50 value. |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 for a reliable assay. |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay measures the E3 ligase activity of the VHL complex through its auto-ubiquitination.[11][12] The assay utilizes a Europium-labeled ubiquitin (donor) and a Cy5-labeled ubiquitin (acceptor). When both are incorporated into a poly-ubiquitin chain on the VHL complex, the donor and acceptor are brought into close proximity, allowing for FRET to occur. The TR-FRET signal is proportional to the E3 ligase activity. Inhibitors that disrupt VHL function will decrease the TR-FRET signal.
Experimental Workflow:
Caption: Workflow for the VHL TR-FRET activity assay.
Detailed Protocol:
This protocol is based on commercially available VHL Intrachain TR-FRET Assay Kits.[11][13]
Materials:
-
VHL/CUL2/ELOB/ELOC/RBX1 Complex
-
UBE1 (E1 enzyme)
-
UbcH5b (E2 enzyme)
-
TRF Ubiquitin Mix (Europium and Cy5 labeled)
-
ATP
-
U2 Assay Buffer
-
Reference Inhibitor
-
Test Compounds (dissolved in DMSO)
-
White, non-binding, low-volume 384-well microplate
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test and reference inhibitors.
-
-
Master Mix Preparation:
-
Prepare a master mix containing UBE1, UbcH5b, VHL complex, and TRF Ubiquitin Mix in U2 Assay Buffer according to the kit's instructions.
-
-
Assay Plate Setup (per well):
-
Add 4 µl of the diluted test inhibitor, reference inhibitor, or diluent solution to the appropriate wells.
-
-
Reaction Initiation:
-
To each well, add 4 µl of the master mix.
-
Initiate the reaction by adding 2 µl of ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 1 hour or at room temperature for 2 hours.[13]
-
-
Measurement:
-
Read the fluorescent intensity in a microtiter-plate reader capable of measuring TR-FRET.[13]
-
Measure the donor emission at 620 nm and the acceptor emission at 665 nm.
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Calculate the TR-FRET ratio: (665 nm emission / 620 nm emission).[11]
-
Determine the percent activity, setting the negative control as 100% activity and the blank as 0% activity.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
Quantitative Data Summary:
| Parameter | Description | Typical Value Range |
| IC50 | The concentration of an inhibitor that reduces VHL's auto-ubiquitination activity by 50%. | nM to µM range |
| TR-FRET Ratio | The ratio of acceptor emission to donor emission, proportional to E3 ligase activity. | Varies by instrument and assay conditions. |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 for a reliable assay. |
Conclusion
The Fluorescence Polarization and TR-FRET assays described provide robust and high-throughput methods for determining the potency of VHL inhibitors. The FP assay directly measures the inhibitor's ability to disrupt the VHL-HIF-1α protein-protein interaction, while the TR-FRET assay assesses the functional consequence of this disruption on VHL's E3 ligase activity. The choice of assay may depend on the specific research question, available instrumentation, and the stage of the drug discovery process. Both methods are essential tools for the characterization and optimization of novel VHL-targeting therapeutics.
References
- 1. VHL Intrachain TR-FRET Assay Kit - BPS Bioscience [bioscience.co.uk]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Imaging of Hypoxia-Inducible Factor 1α and von Hippel-Lindau Interaction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The contribution of VHL substrate binding and HIF1-alpha to the phenotype of VHL loss in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. VHL Binding Assay Kit | Scientist.com [app.scientist.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. ww2.amstat.org [ww2.amstat.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 HTS Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the Z'-factor in High-Throughput Screening (HTS) assays utilizing the FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 peptide.
Understanding the Assay
The this compound is a fluorescently-labeled peptide derived from the Hypoxia-Inducible Factor-1α (HIF-1α) protein. It is a key reagent in Fluorescence Polarization (FP) displacement assays designed to screen for small molecule inhibitors of the von Hippel-Lindau (VHL) E3 ubiquitin ligase and HIF-1α interaction. A robust and reliable assay is indicated by a high Z'-factor, a statistical parameter that reflects the separation in signal between positive and negative controls. An ideal Z'-factor is ≥ 0.5, indicating an excellent assay for HTS.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the this compound FP assay?
A1: The assay is based on the principle of fluorescence polarization. The relatively small, fluorescently-labeled this compound peptide, when unbound in solution, rotates rapidly, resulting in low polarization of emitted light upon excitation with polarized light. When bound to the much larger VHL protein, its rotation is significantly slowed, leading to a high polarization signal. In a competitive HTS format, potential inhibitors that disrupt the VHL/HIF-1α interaction will displace the fluorescent peptide from VHL, causing a decrease in the polarization signal.
Q2: What is a Z'-factor and why is it critical for my HTS assay?
A2: The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay with a large separation between the control signals and low data variability, making it suitable for HTS. A low Z'-factor (<0.5) suggests that the assay is not reliable for distinguishing true hits from noise.
Q3: What are the typical positive and negative controls for this FP assay?
A3:
-
Negative Control (High Polarization Signal): this compound peptide incubated with the VHL protein in assay buffer with DMSO (vehicle). This represents the maximum binding of the peptide to the protein.
-
Positive Control (Low Polarization Signal): this compound peptide in assay buffer with DMSO, without the VHL protein. This represents the unbound peptide. Alternatively, a known potent inhibitor of the VHL/HIF-1α interaction can be used to achieve maximal displacement of the fluorescent peptide.
Troubleshooting Guide for Low Z'-Factor
A low Z'-factor is a common challenge in HTS assay development. The following guide addresses specific issues you might encounter and provides actionable solutions.
| Problem/Observation | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Signal-to-Noise Ratio (Low dynamic range between positive and negative controls) | 1. Suboptimal concentrations of fluorescent peptide or VHL protein. 2. Inefficient binding of the peptide to the VHL protein. 3. High background fluorescence from the buffer or microplate. 4. Incorrect instrument settings (gain, focus height). | 1. Optimize Reagent Concentrations: Perform checkerboard titrations of both the FAM-peptide and VHL protein to determine the optimal concentrations that provide the largest signal window. 2. Check Reagent Quality: Ensure the purity of the VHL protein and the labeling efficiency of the FAM-peptide. 3. Optimize Assay Buffer: Test different buffer components. Avoid using BSA, which can bind to some fluorophores. Consider adding a non-ionic detergent like Tween-20 (e.g., 0.01%) to reduce non-specific binding. 4. Instrument Optimization: Adjust the PMT gain to ensure the fluorescence intensity of the free peptide is at least 3-fold above the buffer blank. Optimize the Z-height for the specific microplate being used. |
| High Variability in Replicates (High Standard Deviation in Controls) | 1. Pipetting errors and inaccurate liquid handling. 2. Incomplete mixing of reagents in the wells. 3. Temperature fluctuations across the microplate. 4. Protein aggregation or peptide degradation. 5. Edge effects in the microplate. | 1. Improve Pipetting Technique: Use calibrated pipettes and reverse pipetting for viscous solutions. Ensure consistent dispensing techniques. 2. Ensure Proper Mixing: Gently agitate the plate after adding all reagents. 3. Maintain Stable Temperature: Allow all reagents and plates to equilibrate to room temperature before use. Incubate plates in a temperature-controlled environment. 4. Assess Reagent Stability: Prepare fresh protein dilutions for each experiment. Store peptide and protein stocks under recommended conditions. 5. Mitigate Edge Effects: Avoid using the outer wells of the microplate for the assay, or fill them with buffer to create a humidity barrier. |
| Assay Drift Over Time | 1. Reagents are not at equilibrium. 2. Photobleaching of the FAM fluorophore. 3. Evaporation from the wells. 4. Instability of the VHL protein or peptide over the course of the experiment. | 1. Determine Optimal Incubation Time: Perform a time-course experiment to identify the point at which the binding reaction reaches equilibrium. 2. Minimize Light Exposure: Protect the fluorescent peptide and the assay plates from light. 3. Use Plate Seals: Apply adhesive plate seals to prevent evaporation during incubation. 4. Verify Reagent Stability: Assess the stability of the reagents in the assay buffer over the planned experiment duration. |
| False Positives/Negatives | 1. Autofluorescent compounds in the screening library. 2. Compounds that quench the FAM fluorescence. 3. Non-specific binding of compounds to the VHL protein or the peptide. 4. Compound aggregation. | 1. Implement Counter-screens: Screen for autofluorescent compounds by reading the plates in fluorescence intensity mode before adding the VHL protein. 2. Identify Quenchers: Compounds that significantly reduce the total fluorescence intensity are potential quenchers. 3. Perform Specificity Assays: Use a different fluorescently labeled peptide that does not bind to VHL as a counter-screen to identify non-specific binders. 4. Add Detergent: Including a low concentration of a non-ionic detergent can help to mitigate compound aggregation. |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
This compound Peptide Stock: Prepare a 1 mM stock solution in DMSO and store at -80°C in small aliquots.
-
VHL Protein Stock: Prepare a stock solution of the VHL protein complex (e.g., VCB complex) in a suitable buffer (e.g., PBS with glycerol) and store at -80°C in small aliquots. Avoid repeated freeze-thaw cycles.
Assay Optimization: Peptide and Protein Titration
This protocol is for a 384-well plate format.
-
Peptide Titration:
-
Prepare a serial dilution of the FAM-peptide in assay buffer (e.g., from 100 nM to 0.1 nM).
-
Add the diluted peptide to the wells of a black, low-binding 384-well plate.
-
Read the fluorescence polarization (FP) and total fluorescence intensity (FI).
-
Select the lowest peptide concentration that gives a stable FP signal and an FI signal at least 3-fold above the buffer blank.
-
-
VHL Protein Titration:
-
Using the optimal FAM-peptide concentration determined above, prepare a serial dilution of the VHL protein in assay buffer.
-
Add the VHL protein dilutions to the wells.
-
Add the optimal concentration of FAM-peptide to all wells.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes), protected from light.
-
Read the FP signal.
-
Determine the VHL concentration that results in approximately 80% of the maximum FP signal for the HTS assay. This concentration will be sensitive to displacement by inhibitors.
-
HTS Protocol for a 384-Well Plate
-
Compound Dispensing: Add test compounds dissolved in DMSO to the appropriate wells of the assay plate. Include wells with only DMSO for controls.
-
VHL Protein Addition: Add the optimized concentration of VHL protein to all wells except the positive control wells. Add assay buffer to the positive control wells.
-
Incubation: Gently mix the plate and incubate at room temperature for a pre-determined time (e.g., 30 minutes) to allow for compound-protein interaction.
-
Peptide Addition: Add the optimized concentration of this compound peptide to all wells.
-
Final Incubation: Gently mix the plate and incubate at room temperature for the optimized equilibrium time (e.g., 60 minutes), protected from light.
-
Data Acquisition: Read the fluorescence polarization of the plate using a plate reader with appropriate filters for FAM (Excitation: ~485 nm, Emission: ~520 nm).
Visualizations
VHL-HIF-1α Signaling Pathway
Caption: The VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow for HTS Assay
Caption: A typical workflow for the this compound HTS assay.
Logical Relationship for Z'-Factor Troubleshooting
photobleaching of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photobleaching of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a concern for my FAM-labeled peptide?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, the Fluorescein (FAM) molecule attached to your peptide.[1][2][3] When the FAM molecule is exposed to excitation light, it enters a high-energy excited state. While it typically returns to the ground state by emitting a photon (fluorescence), there is a chance it can transition to a reactive triplet state.[4] In this triplet state, the fluorophore can interact with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that chemically damage the FAM molecule, rendering it permanently non-fluorescent.[2][5] This process leads to a gradual decrease in fluorescence signal during your experiment, which can compromise the accuracy and reliability of quantitative measurements.[3]
Q2: My fluorescence signal is decreasing over time. How can I be sure it's photobleaching and not another issue?
A2: While photobleaching is a common cause of signal loss, other factors could be at play. Consider the following:
-
Peptide Instability/Degradation: Ensure your peptide is stable in the experimental buffer and has not degraded due to proteases or harsh chemical conditions.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of microplates or cuvettes, reducing the concentration in the solution. Using low-adhesion labware can mitigate this.
-
pH Sensitivity: FAM fluorescence is pH-dependent and decreases significantly below pH 7.[6] Ensure your buffer pH is stable and within the optimal range for FAM (pH 7.5-8.5).[6]
-
Instrument Instability: Check for fluctuations in the excitation light source intensity of your fluorometer or microscope.
To specifically test for photobleaching, you can measure the fluorescence of a sample with and without continuous exposure to the excitation light. If the signal decreases only in the exposed sample, photobleaching is the likely cause.
Q3: What are the primary factors that influence the rate of photobleaching?
A3: The rate of photobleaching is influenced by several factors:
-
Intensity of Excitation Light: Higher light intensity increases the rate of photobleaching.[2]
-
Duration of Exposure: The longer the sample is exposed to excitation light, the more photobleaching will occur.[2]
-
Oxygen Concentration: The presence of molecular oxygen significantly accelerates photobleaching through the generation of reactive oxygen species.[2][7]
-
Environmental Conditions: Factors such as pH and the chemical composition of the buffer can affect the stability of the fluorophore.[2]
-
Fluorophore Concentration: In some cases, high concentrations of the fluorophore can lead to self-quenching or dye-dye interactions that can influence photobleaching.[4]
Troubleshooting Guides
Issue: Rapid loss of fluorescence signal during measurement.
| Possible Cause | Troubleshooting Steps |
| High Excitation Light Intensity | 1. Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.[8] 2. Use neutral density filters to attenuate the excitation light.[1][3] |
| Prolonged Sample Exposure | 1. Minimize the duration of light exposure by only illuminating the sample when acquiring data.[8] 2. For microscopy, use a lower magnification to find the area of interest before switching to a higher magnification for image capture. 3. Use acquisition settings that minimize exposure time (e.g., increase camera gain, use binning).[1] |
| High Oxygen Content in Buffer | 1. Degas your buffer before use. 2. Consider adding an oxygen scavenging system, such as glucose oxidase/catalase, to your imaging buffer for live-cell imaging or solution-based assays where compatible.[9] |
| Suboptimal Buffer Conditions | 1. Verify that the pH of your buffer is between 7.5 and 8.5 for optimal FAM fluorescence.[6] 2. Test different buffer formulations to see if any components are contributing to fluorophore instability. |
Issue: Inconsistent fluorescence readings between replicate samples.
| Possible Cause | Troubleshooting Steps |
| Differential Photobleaching | 1. Ensure that all samples are exposed to the excitation light for the exact same duration and at the same intensity. 2. Automate the data acquisition process to minimize manual variability in exposure times. |
| Sample Evaporation | 1. Use sealed plates or cuvettes to prevent evaporation, which can concentrate the sample and alter fluorescence readings. 2. For long-term experiments, consider using an environmental chamber to maintain humidity. |
| Pipetting Inaccuracies | 1. Verify the calibration of your pipettes. 2. Use low-retention pipette tips to ensure accurate and consistent dispensing of the peptide solution. |
Prevention of Photobleaching
Proactive measures can significantly reduce the impact of photobleaching on your experiments.
Use of Antifade Reagents
For experiments with fixed cells or in solution-based assays where compatible, the addition of antifade reagents to the buffer or mounting medium is a highly effective strategy.[10] These reagents work by scavenging free radicals and reducing the formation of reactive oxygen species.[11]
Table 1: Comparison of Common Antifade Agents
| Antifade Agent | Effectiveness | Advantages | Disadvantages & Incompatibilities |
| p-Phenylenediamine (PPD) | Highly effective[4][11] | Provides strong protection against fading. | Can reduce the initial fluorescence intensity.[12] May react with and damage cyanine dyes (e.g., Cy2).[4] Can be toxic.[11] |
| n-Propyl gallate (NPG) | Effective[11] | Less toxic than PPD and suitable for some live-cell applications.[11] | May have anti-apoptotic properties that could interfere with biological studies.[11] Can be difficult to dissolve.[11] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Moderately effective[11] | Less toxic than PPD and often used in commercial mounting media.[5] | Less effective at preventing photobleaching compared to PPD.[11] May also have anti-apoptotic effects.[11] |
| Trolox (a Vitamin E analog) | Effective | Water-soluble antioxidant that can be used in live-cell imaging. | May require optimization of concentration for maximal effect. |
| Commercial Antifade Mountants (e.g., ProLong™ Gold, VECTASHIELD®) | Varies by formulation | Optimized, ready-to-use solutions with high-quality reagents. Often provide better refractive index matching for microscopy. | Can be expensive. Compatibility with specific fluorophores should be checked with the manufacturer.[4] |
Selection of More Photostable Fluorophores
If significant photobleaching of FAM persists despite optimization, consider using a more photostable fluorescent dye for peptide labeling in future experiments. Dyes from the Alexa Fluor or DyLight series are known for their enhanced photostability compared to traditional fluorophores like FAM/FITC.[2]
Experimental Protocols
Protocol: Quantifying the Photobleaching Rate of this compound
This protocol describes how to measure the rate of photobleaching of your FAM-labeled peptide in a solution using a fluorescence microplate reader or a fluorometer with time-course measurement capabilities.
Materials:
-
This compound peptide stock solution
-
Experimental buffer (e.g., PBS, HEPES, Tris) at the desired pH (ideally 7.5-8.5)
-
Antifade reagent of choice (optional, for comparison)
-
Black, clear-bottom 96-well or 384-well microplate
-
Fluorescence microplate reader or fluorometer
Procedure:
-
Sample Preparation:
-
Prepare a working solution of the FAM-labeled peptide in your experimental buffer at the concentration you will use in your assay.
-
If testing an antifade reagent, prepare an identical peptide solution containing the antifade agent at its recommended concentration.
-
Prepare a "buffer only" blank for background subtraction.
-
Pipette triplicate wells of each solution (peptide only, peptide with antifade, buffer only) into the microplate.
-
-
Instrument Setup:
-
Set the excitation and emission wavelengths for FAM (e.g., Excitation: 495 nm, Emission: 520 nm).[13]
-
Set the instrument to perform a kinetic read (time-course measurement).
-
Define the measurement parameters:
-
Total Read Time: Choose a duration that is representative of your actual experiment (e.g., 30 minutes).
-
Measurement Interval: Set the frequency of readings (e.g., every 30 seconds).
-
Excitation Light: Ensure the excitation light remains on throughout the entire read time to induce photobleaching. Set the intensity to the level used in your experiments.
-
-
-
Data Acquisition:
-
Place the microplate in the reader and initiate the kinetic read.
-
The instrument will continuously excite the samples and record the fluorescence intensity at each specified time interval.
-
-
Data Analysis:
-
For each time point, subtract the average background fluorescence (from the "buffer only" wells) from the fluorescence readings of your peptide samples.
-
Normalize the fluorescence intensity of each sample by dividing each data point by the initial fluorescence intensity (at time = 0). This will set the starting fluorescence to 100% or 1.0.
-
Plot the normalized fluorescence intensity as a function of time for each condition (with and without the antifade reagent).
-
The resulting curve represents the photobleaching decay. You can fit this curve to an exponential decay model to determine the photobleaching half-life (t½), which is the time it takes for the fluorescence to decrease to 50% of its initial value.
-
Visualizations
Caption: Mechanism of FAM photobleaching.
Caption: Workflow for quantifying peptide photobleaching.
Caption: Decision tree for photobleaching prevention.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. bidc.ucsf.edu [bidc.ucsf.edu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. vectorlabs.com [vectorlabs.com]
- 10. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. blog.addgene.org [blog.addgene.org]
solving solubility issues with FAM-labeled HIF-1α peptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with FAM-labeled Hypoxia-Inducible Factor-1α (HIF-1α) peptides.
Troubleshooting Guide
Q1: My FAM-labeled HIF-1α peptide won't dissolve in aqueous buffers like PBS. What should I do?
A1: Difficulty in dissolving FAM-labeled HIF-1α peptides in aqueous solutions is a common issue. This can be attributed to the hydrophobic nature of both the peptide sequence and the conjugated FAM (carboxyfluorescein) dye.[1] Here is a stepwise approach to troubleshoot this problem:
-
Initial Solvent Choice: For a systematic approach, it is recommended to first try dissolving a small aliquot of the peptide in deionized water or your experimental buffer.[2] If solubility is poor, proceed to the next steps.
-
pH Adjustment: The net charge of the peptide is crucial for its solubility.[3] The specific peptide, FAM-DEALAHypYIPMDDDFQLRSF-NH2, has a calculated net negative charge at neutral pH due to the presence of multiple acidic residues (Aspartic acid, Glutamic acid). Therefore, increasing the pH slightly above neutral (e.g., pH 7.5-8.5) can increase its solubility.[4] You can achieve this by using a basic buffer or by adding a small amount of a dilute basic solution like 0.1 M ammonium bicarbonate.[5]
-
Organic Co-solvents: If pH adjustment is insufficient, the use of organic co-solvents is recommended.[6][7] Start by dissolving the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Once the peptide is in solution, slowly add your aqueous buffer to the desired final concentration. It is crucial to keep the final concentration of the organic solvent compatible with your downstream experiments, typically below 1% (v/v) for cell-based assays.[6]
-
Sonication and Vortexing: To aid dissolution, gentle vortexing and sonication can be employed.[7] Sonication helps to break down aggregates and enhance the interaction between the peptide and the solvent.
-
Temperature Control: In some cases, gentle warming (e.g., to 37°C) can improve the solubility of peptides. However, prolonged exposure to high temperatures should be avoided to prevent peptide degradation.[6]
Q2: I managed to dissolve the peptide, but it precipitates out of solution upon storage or dilution. How can I prevent this?
A2: Peptide precipitation upon storage or dilution is often due to aggregation or exceeding the solubility limit in a particular solvent. Here are some strategies to mitigate this:
-
Aliquot and Store Properly: It is best practice to aliquot the stock solution of your FAM-labeled HIF-1α peptide into smaller, single-use volumes. These aliquots should be stored at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.
-
Gradual Dilution: When diluting your stock solution, add the aqueous buffer to the peptide solution slowly while vortexing gently. This gradual change in solvent composition can help prevent the peptide from crashing out of solution.
-
Use of Additives: For particularly stubborn peptides, the inclusion of solubility-enhancing additives can be considered. However, their compatibility with your assay must be verified. Some options include the use of chaotropic agents like guanidinium chloride or urea at low concentrations, though these are often denaturing and may not be suitable for all experiments.[5][7]
Frequently Asked Questions (FAQs)
Q: What is the recommended starting solvent for the FAM-DEALAHypYIPMDDDFQLRSF-NH2 peptide?
A: Based on supplier data, this specific peptide is soluble up to 1 mg/mL in PBS (pH 7.4). Therefore, PBS at pH 7.4 is a good starting point. If you encounter issues, refer to the troubleshooting guide above.
Q: How does the FAM label affect the solubility of the HIF-1α peptide?
A: Fluorescent dyes like FAM are often hydrophobic and can significantly decrease the overall solubility of a peptide, especially in aqueous solutions.[1] The addition of this bulky, nonpolar group can promote aggregation and make the peptide more challenging to dissolve.
Q: Can I use TFA to help dissolve my peptide?
A: While Trifluoroacetic acid (TFA) can be effective in dissolving some basic peptides, it is generally not recommended for cell-based assays as it can be cytotoxic.[2] If used, the final concentration of TFA should be minimized by dilution. For the acidic FAM-DEALAHypYIPMDDDFQLRSF-NH2 peptide, using an acidic solvent is unlikely to improve solubility.
Q: How can I determine the concentration of my dissolved FAM-labeled peptide?
A: The concentration of the peptide can be determined spectrophotometrically by measuring the absorbance of the FAM dye at its maximum absorbance wavelength (λ_abs ≈ 494 nm) and using its molar extinction coefficient. Alternatively, quantitative amino acid analysis can provide a more accurate concentration.
Quantitative Data Summary
The following table summarizes the available quantitative solubility data for the specified FAM-labeled HIF-1α peptide.
| Peptide Sequence | Solvent | Reported Solubility | Reference |
| FAM-DEALAHypYIPMDDDFQLRSF-NH2 | PBS (pH 7.4) | up to 1 mg/mL |
Experimental Protocols
Protocol for Solubilizing FAM-DEALAHypYIPMDDDFQLRSF-NH2 Peptide
This protocol provides a step-by-step method for solubilizing the FAM-labeled HIF-1α peptide for use in biological assays.
Materials:
-
Lyophilized FAM-DEALAHypYIPMDDDFQLRSF-NH2 peptide
-
Sterile, nuclease-free deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
0.1 M Ammonium bicarbonate solution
-
Microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Peptide Handling: Before opening, centrifuge the vial of lyophilized peptide briefly to ensure all the powder is at the bottom.
-
Initial Solubility Test (Aqueous Buffer): a. Add a small, precisely measured amount of sterile PBS (pH 7.4) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). b. Gently vortex the vial for 30-60 seconds. c. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. d. Visually inspect the solution for any particulate matter. If the solution is clear, the peptide is dissolved.
-
Troubleshooting with pH Adjustment (if necessary): a. If the peptide is not soluble in PBS, try dissolving it in a small volume of 0.1 M ammonium bicarbonate solution (pH ~7.8). b. Follow with gentle vortexing and sonication as described above.
-
Troubleshooting with Organic Solvent (if necessary): a. If the peptide remains insoluble, add a minimal volume of DMSO (e.g., 10-20 µL) to the dry peptide pellet. b. Vortex until the peptide is completely dissolved. c. Slowly add the desired aqueous buffer (e.g., PBS) dropwise to the DMSO solution while gently vortexing, until the final desired concentration is reached. Ensure the final DMSO concentration is compatible with your downstream application.
-
Storage: a. Once dissolved, aliquot the peptide stock solution into single-use volumes. b. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Visualizations
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.
Caption: Experimental workflow for solubilizing FAM-labeled HIF-1α peptide.
References
- 1. Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 4. HIF-1alpha peptide derivatives with modifications at the hydroxyproline residue as activators of HIF-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FAM-DEALAHypYIPMDDDFQLRSF | Other Fluorescent Probes: R&D Systems [rndsystems.com]
Technical Support Center: FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 Binding Assays
Welcome to the technical support center for the FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 peptide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the binding of this peptide to its target, the von Hippelin-Lindau (VHL) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary binding partner?
A1: this compound is a fluorescently labeled synthetic peptide. The sequence corresponds to a portion of the Hypoxia-Inducible Factor 1α (HIF-1α) protein that contains a critical hydroxyproline (Hyp) residue. The peptide is labeled with 5-carboxyfluorescein (FAM) for detection. Its primary binding partner is the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate recognition component of an E3 ubiquitin ligase complex.[1][2] This interaction is crucial for the regulation of HIF-1α levels in cells.[3][4][5]
Q2: What is the typical binding affinity of this peptide to VHL?
A2: The this compound peptide binds to the VHL protein with a high affinity, exhibiting a dissociation constant (Kd) of approximately 3 nM.[1][2][6] A shorter version of this peptide, FAM-DEALA-Hyp-YIPD, binds with a lower affinity, in the range of 180-560 nM.[7][8]
Q3: What type of assay is commonly used to study this interaction?
A3: A fluorescence polarization (FP) assay is a common method used to study the binding of this compound to VHL.[9] This homogeneous assay format is well-suited for high-throughput screening of molecules that can disrupt or stabilize the VHL/HIF-1α interaction.[9][10]
Troubleshooting Guide
This section addresses common issues that may arise during binding experiments and provides potential solutions.
Issue 1: Low or No Binding Signal
Possible Causes & Solutions:
-
Incorrect Buffer pH: The pH of the binding buffer can significantly influence the charge of amino acid residues involved in the interaction, thereby affecting binding affinity.[11] While the optimal pH for the VHL/HIF-1α interaction is not definitively established in the provided literature, cellular studies suggest that changes in intracellular pH can affect VHL function.[11][12]
-
Recommendation: Start with a physiological pH of 7.4. If binding is low, perform a pH titration from 6.5 to 8.0 to determine the optimal pH for your assay.
-
-
Suboptimal Ionic Strength: Electrostatic interactions can play a role in peptide-protein binding.[12][13] The salt concentration in the buffer can either shield charges, weakening the interaction, or reduce non-specific binding, improving the signal.
-
Recommendation: A common starting point is 100-150 mM NaCl or KCl.[1] You can test a range of salt concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM) to find the optimal condition.
-
-
Protein Inactivity: The VHL protein may be improperly folded or inactive.
-
Recommendation: Ensure the protein is properly purified and stored. It is advisable to test the activity of a new batch of protein with a known control compound.
-
Issue 2: High Background Signal or Non-Specific Binding
Possible Causes & Solutions:
-
Hydrophobic Interactions: The peptide or protein may be sticking to the microplate wells.
-
Recommendation: Use non-binding surface (NBS) or low-binding microplates. Adding a small amount of a non-ionic detergent, such as 0.01% Tween-20 or Triton X-100, to the buffer can help reduce non-specific binding.[14] Be cautious, as high concentrations of detergent can denature proteins.
-
-
Aggregated Protein: The VHL protein may have aggregated, leading to light scattering and a high background signal.
-
Recommendation: Centrifuge the protein solution before use to remove any aggregates. Consider including a reducing agent like DTT or TCEP in the buffer if disulfide bond formation is a concern.
-
Issue 3: Inconsistent or Irreproducible Results
Possible Causes & Solutions:
-
Buffer Variability: Inconsistent buffer preparation can lead to variability in experimental results.
-
Recommendation: Prepare a large batch of buffer and use the same batch for an entire set of experiments. Always check the pH of the buffer before use.
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant errors.
-
Recommendation: Use calibrated pipettes and appropriate pipetting techniques. For competition assays, prepare serial dilutions of the competitor compounds carefully.
-
Data Summary: Impact of Buffer Conditions
| Buffer Component | General Impact on Peptide-Protein Binding | Recommended Starting Conditions for VHL/HIF-1α Assay | Troubleshooting Range |
| pH | Affects the charge of amino acid side chains, influencing electrostatic interactions.[5][11] Optimal pH is specific to the interaction. | HEPES or Tris buffer at pH 7.4 | pH 6.5 - 8.0 |
| Ionic Strength (Salt) | Modulates electrostatic interactions.[12][13] High salt can reduce non-specific binding but may also weaken specific electrostatic interactions. | 100-150 mM NaCl or KCl[1] | 50 - 250 mM |
| Detergent | Reduces non-specific binding to surfaces.[14] High concentrations can denature proteins. | 0.01% Tween-20 or Triton X-100 | 0.005% - 0.05% |
| Additives (e.g., BSA) | Can be used as a blocking agent to reduce non-specific binding. | 0.1 mg/mL BSA | 0.05 - 1 mg/mL |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay Protocol
This protocol provides a general framework for a competitive FP binding assay to screen for inhibitors of the VHL/HIF-1α interaction.
Materials:
-
This compound peptide (Tracer)
-
Purified VHL protein complex (VBC: VHL, Elongin B, and Elongin C)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20
-
Test compounds (potential inhibitors)
-
384-well, low-volume, black, non-binding surface microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dissolve the FAM-labeled peptide in the assay buffer to a stock concentration of 1 µM.
-
Dilute the VHL protein complex in the assay buffer. The final concentration should be determined experimentally by titration but is typically in the low nanomolar range.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
-
Assay Setup (20 µL final volume):
-
Add 5 µL of the test compound dilution (or buffer for control wells) to the microplate wells.
-
Add 10 µL of the VHL protein solution to all wells.
-
Add 5 µL of the FAM-labeled peptide solution to all wells. The final concentration of the peptide should be below its Kd (e.g., 1-2 nM).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Data Analysis:
-
Calculate the change in polarization (mP) values.
-
Plot the mP values against the log of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
References
- 1. Vhlh Gene Deletion Induces Hif-1-Mediated Cell Death in Thymocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescence polarization-based interaction assay for hypoxia-inducible factor prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF activation by pH-dependent nucleolar sequestration of VHL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Data Analysis for FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing the FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 peptide in their experiments. The content is designed to address common challenges and refine data analysis, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic peptide labeled with 5-carboxyfluorescein (FAM). It is a high-affinity substrate for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key regulator of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway.[1][2] Its primary application is in fluorescence polarization (FP) displacement assays to screen for and characterize inhibitors of the VHL/HIF-1α interaction.
Q2: What is the binding affinity of this peptide to the VHL protein?
A2: The peptide binds to the VHL protein with a high affinity, exhibiting a dissociation constant (Kd) of approximately 3 nM.[1][2][3] This high affinity makes it an excellent probe for competitive binding assays.
Q3: What are the excitation and emission wavelengths for the FAM label on this peptide?
A3: The approximate excitation and emission maxima for the 5-FAM label are 485 nm and 520 nm, respectively.[1][2]
Q4: How should the this compound peptide be stored?
A4: For long-term stability, the lyophilized peptide should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the peptide from light.
Troubleshooting Guide
This section addresses common issues encountered during fluorescence polarization experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence | Buffer components are autofluorescent. | Test the fluorescence of the buffer alone. Consider using a different buffer system with low intrinsic fluorescence. Avoid using bovine serum albumin (BSA) as it can bind to some fluorophores.[4] |
| Contaminated reagents or microplates. | Use high-purity reagents and non-binding black microplates designed for fluorescence assays. | |
| Low fluorescence polarization (mP) signal or small assay window | The concentration of the VHL protein is too low. | Titrate the VHL protein concentration to determine the optimal concentration that yields a significant change in polarization upon binding to the FAM-peptide. |
| The molecular weight difference between the bound and free peptide is insufficient. | While not alterable for this specific peptide, ensure the VHL protein construct is sufficiently large. A ten-fold difference in molecular weight is a good target.[4] | |
| Inaccurate G-factor calibration on the plate reader. | Ensure the plate reader is properly calibrated for fluorescence polarization measurements using the appropriate fluorophore. | |
| High variability in mP readings | Low fluorescence intensity. | Ensure the FAM-peptide concentration is high enough to provide a stable signal, typically at least 10-fold higher than the buffer-only control.[5] |
| Pipetting errors or inconsistent mixing. | Use calibrated pipettes and ensure thorough mixing of reagents in the microplate wells. | |
| Peptide aggregation. | If the peptide is suspected to be aggregating, which can lead to a high initial FP signal, consider adding a small amount of a non-ionic detergent like 0.01% Triton X-100 to the buffer.[6] | |
| Unexpected decrease in polarization with increasing competitor concentration | Competitor compound is fluorescent. | Check the fluorescence of the competitor compound at the excitation and emission wavelengths of FAM. If it is fluorescent, it can interfere with the assay. |
| The unlabeled competitor is causing aggregation or quenching. | Visually inspect the wells for precipitation. Perform control experiments with the competitor and the FAM-peptide in the absence of VHL to assess any direct effects on fluorescence. | |
| Inverse relationship between FAM-peptide concentration and polarization | Significant contribution from background fluorescence at low peptide concentrations. | Subtract the parallel and perpendicular fluorescence intensities of a buffer blank from the sample readings before calculating the polarization. This should make the polarization independent of the peptide concentration.[7] |
Data Presentation
Quantitative data from a typical fluorescence polarization competition assay should be summarized in a clear, tabular format to facilitate the determination of inhibitor potency (e.g., IC50).
Table 1: Representative Data from a Fluorescence Polarization Competition Assay
| Competitor Conc. (nM) | Raw Parallel Intensity | Raw Perpendicular Intensity | Polarization (mP) | % Inhibition |
| 0 | 1500 | 500 | 250 | 0 |
| 0.1 | 1480 | 510 | 243 | 5 |
| 1 | 1420 | 550 | 220 | 20 |
| 10 | 1250 | 650 | 158 | 61 |
| 100 | 1050 | 750 | 83 | 111 |
| 1000 | 950 | 800 | 43 | 138 |
| 10000 | 900 | 820 | 23 | 151 |
Note: This is example data and will vary based on experimental conditions.
Experimental Protocols
Detailed Methodology for a Fluorescence Polarization Competition Assay
This protocol outlines the steps for a competitive binding assay to identify inhibitors of the VHL/HIF-1α interaction using this compound.
1. Reagent Preparation:
- Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer with low background fluorescence. The addition of a non-ionic detergent (e.g., 0.01% Tween-20) may be necessary to prevent non-specific binding and aggregation.
- FAM-Peptide Stock Solution: Reconstitute the lyophilized peptide in a suitable solvent (e.g., DMSO or water) to a high concentration (e.g., 1 mM).
- VHL Protein Stock Solution: Prepare a concentrated stock solution of the purified VHL protein complex (e.g., VCB complex: VHL, Elongin C, and Elongin B) in the assay buffer.
- Competitor Compound Stock Solution: Prepare a serial dilution of the test compounds in DMSO.
2. Determination of Optimal VHL Concentration:
- Prepare a series of dilutions of the VHL protein in the assay buffer.
- In a black, non-binding 384-well plate, add a fixed concentration of the FAM-peptide (e.g., 10 nM) to each well.
- Add the different concentrations of the VHL protein to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
- Measure the fluorescence polarization on a plate reader equipped with appropriate filters for FAM (Excitation: ~485 nm, Emission: ~520 nm).
- Select a VHL concentration that gives approximately 50-80% of the maximum polarization signal for the competition assay.
3. Competition Assay:
- To the wells of a black, non-binding 384-well plate, add the assay buffer.
- Add the serially diluted competitor compounds to the wells.
- Add the pre-determined optimal concentration of the VHL protein to all wells (except for the no-protein control).
- Add the FAM-peptide to all wells at a fixed final concentration (e.g., 10 nM).
- Include the following controls:
- No Competitor Control (Max Signal): VHL protein + FAM-peptide.
- No Protein Control (Min Signal): FAM-peptide only.
- Buffer Blank: Assay buffer only.
- Incubate the plate at room temperature for 30-60 minutes, protected from light.
- Measure the fluorescence polarization.
4. Data Analysis:
- Subtract the background fluorescence from the buffer blank wells.
- Calculate the polarization (mP) for each well.
- Determine the percent inhibition for each competitor concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))
- Plot the percent inhibition against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
Caption: VHL/HIF-1α signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HIF-1α-Derived Peptides: FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 vs. Shorter Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the long-chain fluorescently labeled Hypoxia-Inducible Factor-1α (HIF-1α) peptide, FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2, and various shorter HIF-1α-derived peptides. The comparison focuses on their biochemical and cellular performance, supported by experimental data from peer-reviewed studies.
Introduction
Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Its activity is tightly controlled, primarily through protein stability. Under normoxic conditions, HIF-1α is hydroxylated at specific proline residues, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxia, this process is inhibited, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, metabolism, and cell survival.
Peptides derived from HIF-1α are valuable tools for studying these interactions and for developing potential therapeutics. The long, fluorescently labeled peptide, this compound, serves as a high-affinity probe for the VHL protein. Shorter HIF-1α peptides have been developed as inhibitors of HIF-1α interactions, not only with VHL but also with other key partners like the transcriptional coactivator p300/CBP. This guide compares these peptides based on their binding affinity, stability, and biological activity.
Quantitative Data Comparison
The following tables summarize the key performance metrics of this compound and representative shorter HIF-1α peptides.
Table 1: Binding Affinity to von Hippel-Lindau (VHL) Protein
| Peptide Sequence | Length (amino acids) | Modification | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| This compound | 20 | N-terminal FAM, Proline hydroxylation | Kd = 3 nM | Fluorescence Polarization | [1][2][3] |
| DEALA-Hyp-YIPD | 8 | Proline hydroxylation | IC50 = 0.91 µM | Fluorescence Polarization | [4] |
| FAM-DEALA-Hyp-YIPD | 8 | N-terminal FAM, Proline hydroxylation | Kd = 180-560 nM | Fluorescence Polarization | [5] |
| HIF-1α (556-575) | 20 | Proline hydroxylation | Binds to VHL | Co-immunoprecipitation | [6] |
| Short HIF-1α peptide (Leu-Ala-[Hyp]-Tyr-Ile) | 5 | Proline hydroxylation | Used as a VHL ligand in PROTACs | Not specified | [7] |
Table 2: Inhibition of HIF-1α Interactions and Other Biological Activities
| Peptide Sequence/Type | Target Interaction | Inhibitory Concentration (IC50 or Kd) | Cellular Activity | Assay Method(s) | Reference |
| TAT-ETD peptides (43 aa) | HIF-1α nuclear export | - | Induce apoptosis in cancer cells under hypoxia | Cell-based assays | [8] |
| Sulfonyl-γ-AApeptide (HC11) | HIF-1α/p300 | Kd = 0.489 µM | Inhibits hypoxia-inducible signaling | Fluorescence Polarization | |
| Polypeptides from HIF-1α ODD | PHD-dependent hydroxylation and/or VHL binding | - | Stabilize HIF-1α under normoxia | Luciferase reporter assay | |
| HIF-1α C-TAD peptides (41-61 aa) | HIF-1α/p300 | - | Suppress hypoxic signaling and tumor growth | Cell-based assays |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approaches for evaluating these peptides, the following diagrams are provided.
Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions, with points of intervention for different peptides.
Caption: A general experimental workflow for comparing the performance of HIF-1α derived peptides.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Fluorescence Polarization (FP) Assay for VHL-HIF-1α Binding
This assay measures the binding of fluorescently labeled peptides to a larger protein partner, in this case, the VHL complex.
Materials:
-
This compound (or other fluorescently labeled HIF-1α peptide)
-
Purified VHL-Elongin B-Elongin C (VBC) complex
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Unlabeled shorter HIF-1α peptides or small molecule inhibitors for competition assays
-
Black, low-binding 96- or 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the FAM-labeled peptide in the assay buffer. The final concentration in the assay should be below its Kd value.
-
Prepare a stock solution of the VBC complex in the assay buffer.
-
For competition assays, prepare serial dilutions of the unlabeled competitor peptides or small molecules.
-
-
Assay Setup:
-
To each well, add a fixed concentration of the FAM-labeled peptide.
-
For saturation binding experiments, add increasing concentrations of the VBC complex.
-
For competition assays, add a fixed concentration of the VBC complex (typically at or below the Kd) and varying concentrations of the competitor.
-
Bring the final volume in each well to a constant value with the assay buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation (e.g., 485 nm) and emission (e.g., 520 nm) wavelengths for the FAM fluorophore.
-
-
Data Analysis:
-
For saturation binding, plot the change in millipolarization (mP) units against the concentration of the VBC complex and fit the data to a one-site binding model to determine the Kd.
-
For competition assays, plot the mP values against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure
CD spectroscopy is used to assess the secondary structure (e.g., α-helix, β-sheet, random coil) of peptides in solution.
Materials:
-
Purified HIF-1α peptides (long and short)
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)
-
Quartz cuvette with a short path length (e.g., 1 mm)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation:
-
Dissolve the peptides in the CD-compatible buffer to a final concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
-
Instrument Setup:
-
Set the spectropolarimeter to scan in the far-UV range (e.g., 190-260 nm).
-
Set the scanning speed, bandwidth, and response time according to the instrument's manual.
-
-
Measurement:
-
Record a baseline spectrum with the buffer alone.
-
Record the CD spectrum of each peptide solution.
-
Perform multiple scans for each sample and average them to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectra.
-
Convert the raw data (ellipticity) to mean residue ellipticity [θ].
-
Analyze the resulting spectra using deconvolution software to estimate the percentage of different secondary structural elements.
-
HIF-1α Reporter Gene Assay
This cell-based assay is used to measure the transcriptional activity of HIF-1α in response to treatment with different peptides.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Luciferase reporter plasmid containing a Hypoxia Response Element (HRE) upstream of the luciferase gene (e.g., pGL3-HRE-luc)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell culture medium and supplements
-
Transfection reagent
-
HIF-1α peptides (cell-permeable versions, e.g., TAT-fused)
-
Hypoxia-inducing agent (e.g., CoCl2) or a hypoxia chamber
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Plate the cells in a 24- or 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
Peptide Treatment and Hypoxia Induction:
-
After 24-48 hours of transfection, replace the medium with fresh medium containing the desired concentrations of the HIF-1α peptides.
-
Induce hypoxia by adding a chemical inducer like CoCl2 or by placing the cells in a hypoxia chamber (e.g., 1% O2) for a specific duration (e.g., 6-24 hours).
-
-
Cell Lysis and Luciferase Assay:
-
After the treatment period, wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction of luciferase activity relative to an untreated control.
-
Discussion
The data presented in this guide highlight the distinct characteristics and applications of the long FAM-labeled HIF-1α peptide and shorter HIF-1α-derived peptides.
This compound is a highly specialized tool for biochemical and biophysical assays. Its key features are:
-
High Affinity for VHL: With a Kd in the low nanomolar range, this peptide is an excellent probe for studying the VHL-HIF-1α interaction with high sensitivity.[1][2][3]
-
Fluorescent Label: The 5-FAM label allows for its use in fluorescence-based assays like Fluorescence Polarization, which are amenable to high-throughput screening for inhibitors of the VHL-HIF-1α interaction.[4]
-
Substrate for VHL: As a substrate mimic, it is ideal for in vitro studies of VHL binding and the factors that modulate this interaction.
Shorter HIF-1α Peptides are a diverse group of molecules with a broader range of applications, including:
-
Inhibitors of Protein-Protein Interactions: Many shorter peptides are designed to be inhibitors, targeting not only the VHL-HIF-1α interaction but also the interaction of HIF-1α with p300/CBP, which is crucial for its transcriptional activity.
-
Cellular Activity: When fused to cell-penetrating sequences like TAT, these peptides can be delivered into cells to modulate HIF-1α activity in a cellular context, making them useful for studying the downstream effects of HIF-1α signaling and for potential therapeutic development.[8]
-
Varied Binding Affinities: The binding affinities of shorter peptides can vary significantly depending on their sequence, modifications, and the target protein. For instance, shorter peptides targeting VHL generally show lower affinity than the 20-mer FAM-labeled peptide.[4][5]
Conclusion
The choice between using this compound and a shorter HIF-1α peptide depends on the specific research question.
-
For high-throughput screening of VHL inhibitors and detailed in vitro characterization of the VHL-HIF-1α interaction , the long, high-affinity FAM-labeled peptide is the superior choice due to its strong and specific binding.
-
For studying the cellular consequences of inhibiting HIF-1α activity , investigating the role of different HIF-1α protein-protein interactions (e.g., with p300/CBP) , and for developing potential therapeutic agents , cell-permeable shorter peptides are more suitable.
Researchers should carefully consider the experimental context, the target interaction, and the desired outcome when selecting a HIF-1α-derived peptide for their studies. This guide provides a foundation for making an informed decision based on currently available data.
References
- 1. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of the Interaction Between the E3 Ligase VHL and HIF1α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative regulation of HIF-1α stability through Phosphorylation on Ser451 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide blockade of HIFα degradation modulates cellular metabolism and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific Inhibition of HIF Activity: Can Peptides Lead the Way? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an Alternative Mechanism of Degradation of the Hypoxia-inducible Factor-1α - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of VHL Inhibitors Using FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2
This guide provides a comprehensive comparison of the fluorescently labeled peptide probe, FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2, with other available alternatives for the validation of Von Hippel-Lindau (VHL) inhibitors. It is intended for researchers, scientists, and professionals in drug development who are engaged in the discovery and characterization of small molecule inhibitors targeting the VHL-HIF-1α protein-protein interaction.
Introduction to VHL Inhibition
The Von Hippel-Lindau (VHL) tumor suppressor protein is a critical component of the cellular oxygen-sensing pathway.[1][2][3] It functions as the substrate recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[4][5] Under normoxic conditions, VHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) that has been hydroxylated at specific proline residues.[2][6] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α, preventing the activation of hypoxic response genes.[2][7] Inactivation of VHL leads to the stabilization of HIF-1α and the upregulation of genes involved in angiogenesis, cell growth, and survival, which are hallmarks of cancer.[3][8] Therefore, small molecule inhibitors that can modulate the VHL:HIF-1α interaction are of significant therapeutic interest.
The Role of this compound in VHL Inhibitor Validation
This compound is a 5-carboxyfluorescein (FAM) labeled peptide derived from HIF-1α.[9][10][11] This synthetic peptide mimics the binding motif of HIF-1α, allowing it to bind with high affinity to the VHL protein. Its key characteristic is a high binding affinity, with a dissociation constant (Kd) of 3 nM.[9][10][11] This makes it a highly sensitive probe for use in competitive binding assays to screen for and characterize VHL inhibitors. The principle of these assays is based on the displacement of the fluorescently labeled peptide from VHL by a small molecule inhibitor, resulting in a measurable change in a fluorescence-based signal.
Comparison of Probes for VHL Inhibitor Validation
The selection of a suitable probe is crucial for the successful validation of VHL inhibitors. Below is a comparison of this compound with other commonly used alternatives.
| Probe Name | Description | Binding Affinity (Kd) | Assay Format | Excitation/Emission (nm) | Key Advantages | Key Disadvantages |
| This compound | 20-mer FAM-labeled HIF-1α peptide[12] | 3 nM [9][10][11][12] | Fluorescence Polarization (FP)[9][11] | 485/520[9][10][11] | High affinity provides high sensitivity for potent inhibitors. | Longer peptide may have higher synthesis cost. |
| FAM-DEALA-Hyp-YIPD | Shorter FAM-labeled HIF-1α peptide[13] | 180-560 nM[13] | Fluorescence Polarization (FP)[13][14] | Not specified, but expected to be similar to FAM. | Shorter peptide may be more cost-effective. | Lower affinity may be less suitable for highly potent inhibitors. |
| BDY FL VH032 | BODIPY FL-labeled small molecule VHL inhibitor[4][5] | High affinity (Kd not specified) | Fluorescence Polarization (FP)[4][5][15] | Not specified, but BODIPY FL has Ex/Em ~505/513 nm. | Small molecule probe may better represent inhibitor binding. Included in a commercially available kit.[4][5][15] | Proprietary probe, limited to kit use. |
| VHL-Red Ligand | Red-shifted fluorescent ligand | Not specified | Homogeneous Time-Resolved Fluorescence (HTRF)[8] | Europium cryptate donor / Red acceptor | HTRF is a robust, low background assay format.[8] | Requires specific HTRF-compatible plate reader. Proprietary components.[8] |
Signaling Pathway and Experimental Workflow
To effectively utilize these probes, it is essential to understand the underlying biological pathway and the experimental workflow for inhibitor validation.
VHL Signaling Pathway
The VHL protein is a key regulator of the hypoxia response. The following diagram illustrates the canonical VHL signaling pathway.
Caption: The VHL signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow for VHL Inhibitor Validation using Fluorescence Polarization
A common and robust method for validating VHL inhibitors is the fluorescence polarization (FP) competitive binding assay.
Caption: A typical workflow for a VHL inhibitor fluorescence polarization assay.
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This protocol is a general guideline for a competitive FP assay using this compound to determine the potency (IC50) of a VHL inhibitor.
Materials:
-
Purified VHL protein complex (VHL/Elongin B/Elongin C)
-
This compound (Fluorescent Probe)
-
Test VHL Inhibitor
-
Assay Buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20)
-
Black, low-binding 96- or 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FAM-labeled peptide probe in the assay buffer. The final concentration in the assay will need to be optimized but is typically in the low nanomolar range, close to the Kd of the probe for VHL.
-
Prepare a stock solution of the VHL protein complex in the assay buffer. The optimal concentration should be determined empirically by titration but is generally set to achieve a significant FP signal window.
-
Prepare a serial dilution of the test inhibitor in assay buffer at a concentration 10-fold higher than the desired final concentrations.
-
-
Assay Setup (for a 50 µL final volume):
-
Blank wells: Add 50 µL of assay buffer.
-
Negative control (Maximum Polarization): Add 45 µL of a mixture of VHL protein and FAM-labeled peptide in assay buffer.
-
Positive control (Minimum Polarization): Add 5 µL of a known potent, unlabeled VHL inhibitor and 45 µL of the VHL/probe mixture.
-
Test inhibitor wells: Add 5 µL of each inhibitor dilution to respective wells, followed by 45 µL of the VHL/probe mixture.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a duration determined by binding kinetics (typically 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for FAM (Excitation ~485 nm, Emission ~520 nm).
-
-
Data Analysis:
-
The raw FP data (in milli-polarization units, mP) is plotted against the logarithm of the inhibitor concentration.
-
The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the fluorescent probe.
-
Conclusion
The validation of VHL inhibitors is a critical step in the development of novel therapeutics. This compound serves as a high-affinity, sensitive probe for this purpose, particularly in fluorescence polarization assays. While alternative probes and assay formats exist, the choice of methodology should be guided by the specific requirements of the screening campaign, including the desired sensitivity, throughput, and cost-effectiveness. The protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute robust VHL inhibitor validation experiments.
References
- 1. The von Hippel–Lindau Tumor Suppressor Protein | Annual Reviews [annualreviews.org]
- 2. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]
- 3. Von Hippel-Lindau syndrome: molecular mechanisms of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. FAM-DEALAHypYIPMDDDFQLRSF | Other Fluorescent Probes: R&D Systems [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FAM-DEALAHypYIPMDDDFQLRSF | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. VHL Binding Assay Kit | Scientist.com [app.scientist.com]
Unveiling the Specificity of a Targeted Peptide Probe: A Comparative Analysis of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of molecular probes is paramount. This guide provides a comparative analysis of the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2, a tool frequently employed in the study of the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway. The focus of this guide is to objectively assess its cross-reactivity with other proteins, a critical factor in ensuring data integrity and the development of specific therapeutic agents.
The peptide this compound is a synthetic molecule derived from a specific region of the HIF-1α protein. It is labeled with 5-carboxyfluorescein (FAM) to enable detection in various bioassays. Its primary and well-documented interacting partner is the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The interaction between HIF-1α and VHL is a critical step in the oxygen-dependent degradation of HIF-1α, a master regulator of cellular response to low oxygen levels (hypoxia).
High-Affinity Binding to the von Hippel-Lindau (VHL) Protein
Experimental data has consistently demonstrated the high-affinity and specific binding of this compound to the VHL protein. This interaction is a cornerstone of its application in drug discovery, particularly in high-throughput screening for small molecule inhibitors of the VHL:HIF-1α protein-protein interaction.
A shorter variant of this peptide, FAM-DEALA-Hyp-YIPD, has also been utilized for similar purposes, albeit with a lower binding affinity to VHL. The high affinity of the longer peptide underscores its utility as a potent probe for VHL.
| Peptide | Target Protein | Binding Affinity (Kd) | Assay Type |
| This compound | VHL | 3 nM [1][2][3] | Fluorescence Polarization |
| FAM-DEALA-Hyp-YIPD | VHL | 180-560 nM[4][5][6] | Fluorescence Polarization |
| This compound | p300/CBP | Not reported, expected to be negligible | N/A |
Evaluating Cross-Reactivity: The Case of p300/CBP
A crucial aspect of validating a molecular probe is to assess its potential for off-target binding, or cross-reactivity. Within the HIF-1α signaling pathway, another key interacting partner is the transcriptional coactivator p300/CBP. HIF-1α binds to p300/CBP to initiate the transcription of hypoxia-responsive genes.[7]
Experimental Protocol: Assessing Peptide Cross-Reactivity using Fluorescence Polarization
Fluorescence Polarization (FP) is a robust and widely used technique to measure molecular binding events in solution.[5][10][11][12] It is the primary method used to determine the binding affinity of FAM-labeled peptides to VHL and can be readily adapted to assess cross-reactivity with other proteins.
Objective: To determine the binding affinity of this compound to a potential off-target protein (e.g., p300/CBP) and compare it to its affinity for the intended target (VHL).
Materials:
-
This compound peptide
-
Purified recombinant VHL protein complex (VCB: VHL, Elongin B, and Elongin C)
-
Purified recombinant p300/CBP protein (or relevant binding domain)
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
Black, low-volume 384-well microplates
-
A microplate reader equipped with fluorescence polarization optics
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the FAM-labeled peptide in the assay buffer.
-
Prepare serial dilutions of the VHL and p300/CBP proteins in the assay buffer.
-
-
Assay Setup:
-
To the wells of the microplate, add a fixed concentration of the FAM-labeled peptide.
-
Add increasing concentrations of the VHL protein to one set of wells and increasing concentrations of the p300/CBP protein to another set.
-
Include control wells containing only the FAM-labeled peptide (for minimum polarization) and wells with the highest concentration of VHL (for maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader. The excitation and emission wavelengths should be appropriate for the FAM fluorophore (e.g., 485 nm excitation, 520 nm emission).
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd) for each protein. A significant increase in polarization with increasing protein concentration indicates binding. A negligible change in polarization for p300/CBP would confirm the lack of cross-reactivity.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the distinct binding interactions of HIF-1α and the experimental workflow for assessing peptide cross-reactivity.
Caption: Distinct binding domains on HIF-1α for VHL and p300/CBP.
Caption: Experimental workflow for fluorescence polarization-based cross-reactivity assay.
Conclusion
Based on the available structural and functional data of the HIF-1α signaling pathway, the peptide probe this compound is a highly specific and high-affinity ligand for the VHL protein. Its design, based on the VHL-binding domain of HIF-1α, strongly predicts a lack of significant cross-reactivity with other HIF-1α interacting proteins that bind to different domains, such as p300/CBP. For definitive confirmation, a direct comparative binding assay, such as the fluorescence polarization protocol detailed above, is recommended. The high specificity of this peptide probe is a critical attribute that enables its reliable use in assays designed to identify and characterize modulators of the VHL:HIF-1α interaction, a key target in the development of novel therapeutics for cancer and other diseases.
References
- 1. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. Exploration of the HIF-1α/p300 interface using peptide and Adhiron phage display technologies - Molecular BioSystems (RSC Publishing) DOI:10.1039/C5MB00284B [pubs.rsc.org]
- 4. Identification and Development of Cyclic Peptide Inhibitors of Hypoxia Inducible Factors 1 and 2 That Disrupt Hypoxia-Response Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Hypoxia-Inducible Transcription Factor (HIF-1α) Signaling with Sulfonyl-γ-AApeptide Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Helical sulfonyl-γ-AApeptides for the inhibition of HIV-1 fusion and HIF-1α signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
A Researcher's Guide to Alternative Fluorescent Probes for VHL Binding Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the successful implementation of von Hippel-Lindau (VHL) binding assays. This guide provides an objective comparison of alternative fluorescent probes, supported by experimental data, to aid in the development of robust and sensitive assays for screening and characterizing VHL ligands.
The von Hippel-Lindau (VHL) protein is a key component of the VCB-CUL2 E3 ubiquitin ligase complex, which targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for proteasomal degradation under normoxic conditions.[1][2][3] This process is initiated by the hydroxylation of specific proline residues on HIF-1α, creating a binding site for VHL.[3][4] Disruption of the VHL/HIF-1α interaction is a key therapeutic strategy, and fluorescent binding assays are essential tools for identifying and characterizing small molecule inhibitors.
Traditionally, these assays have relied on fluorescently labeled peptides derived from HIF-1α. However, the development of novel small-molecule fluorescent probes has provided researchers with valuable alternatives. This guide will compare the performance of these probes in two common assay formats: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Quantitative Comparison of Fluorescent Probes
The choice of a fluorescent probe significantly impacts assay performance. The following table summarizes the binding affinities (Kd) of commonly used fluorescent probes for the VHL complex.
| Fluorescent Probe | Probe Type | Assay Format | Binding Affinity (Kd) to VCB Complex | Reference |
| BODIPY FL VH032 | Small Molecule | TR-FRET | 3.01 nM | [5][6][7] |
| FP | 100.8 nM | [6][8] | ||
| FAM-DEALAHyp-YIPD | Peptide (10-mer) | FP | 180 - 560 nM | [9] |
| FAM-DEALAHyp-YIPMDDDFQLRSF | Peptide (19-mer) | FP | 36 nM | [6] |
VHL Signaling Pathway and Assay Principles
To understand the context of these binding assays, it is crucial to visualize the VHL signaling pathway and the principles behind the FP and TR-FRET methodologies.
Fluorescence Polarization (FP) Assay Workflow
FP assays measure the change in the tumbling rate of a fluorescent probe upon binding to a larger protein. A small, unbound probe tumbles rapidly, resulting in low polarization. When bound to the larger VHL complex, its tumbling slows, leading to higher polarization.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Workflow
TR-FRET assays involve a donor and an acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. This assay format is highly sensitive and less prone to interference from scattered light and autofluorescence.[10][11]
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay Protocol
This protocol is a general guideline for a competitive FP binding assay using either a peptide-based or small-molecule fluorescent probe.
-
Reagent Preparation:
-
Prepare a 2X solution of the VHL complex (e.g., ELOB/ELOC/VHL) in FP assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.01% BSA).
-
Prepare a 2X solution of the fluorescent probe (e.g., 20 nM BODIPY FL VH032 or an appropriate concentration of FAM-HIF-1α peptide) in FP assay buffer.
-
Prepare serial dilutions of the test compound and control inhibitor (e.g., VH298) in FP assay buffer containing the same final concentration of DMSO (typically ≤1%).
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the test compound or control inhibitor solution to the appropriate wells.
-
Add 10 µL of the 2X VHL complex solution to all wells except the "probe only" controls.
-
Incubate for 60 minutes at room temperature with gentle shaking.
-
Add 20 µL of the 2X fluorescent probe solution to all wells.
-
Incubate for 30-45 minutes at room temperature, protected from light, with gentle shaking.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., Ex: 485 nm, Em: 520 nm for BODIPY FL and FAM).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol
This protocol is a general guideline for a competitive TR-FRET binding assay using BODIPY FL VH032.
-
Reagent Preparation:
-
Prepare a solution of GST-tagged VCB complex in TR-FRET assay buffer.
-
Prepare a solution of Terbium-labeled anti-GST antibody (donor) in TR-FRET assay buffer.
-
Prepare a solution of BODIPY FL VH032 (acceptor) in TR-FRET assay buffer.
-
Prepare serial dilutions of the test compound and control inhibitor in TR-FRET assay buffer with a constant DMSO concentration.
-
-
Assay Procedure (384-well plate format):
-
Combine the GST-VCB complex, Tb-anti-GST antibody, and BODIPY FL VH032 probe to create a master mix.
-
Dispense the master mix into the wells of the assay plate.
-
Add the test compound or control inhibitor dilutions to the appropriate wells.
-
Incubate for 90 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the time-resolved fluorescence at two wavelengths: the donor emission (e.g., 620 nm) and the acceptor emission (e.g., 520 nm for BODIPY FL), after a time delay following excitation (e.g., at 340 nm). The TR-FRET signal is typically expressed as the ratio of the acceptor to donor emission.
-
Comparison of Probes and Assay Formats
BODIPY FL VH032 (Small Molecule Probe):
-
Advantages:
-
High affinity in the TR-FRET format (Kd = 3.01 nM), leading to a highly sensitive assay.[5][6][7]
-
As a small molecule, it may better represent the interactions of small-molecule inhibitors being screened.
-
The TR-FRET assay using this probe is less susceptible to interference from colored compounds compared to FP.[6]
-
-
Disadvantages:
FAM-labeled HIF-1α Peptides:
-
Advantages:
-
Mimic the natural binding partner of VHL.
-
The 19-mer peptide exhibits high affinity in the FP assay (Kd = 36 nM).[6]
-
-
Disadvantages:
-
Peptidic nature may not be ideal for screening small-molecule libraries.
-
FP assays can be more prone to interference from fluorescent or colored compounds in a screening library.
-
FP vs. TR-FRET:
-
FP:
-
Simpler assay setup with fewer components.
-
Generally lower reagent costs.
-
Susceptible to interference from fluorescent compounds and light scattering.
-
-
TR-FRET:
Conclusion
The development of the small-molecule fluorescent probe, BODIPY FL VH032, has provided a significant advancement for VHL binding assays, particularly in the TR-FRET format, offering high sensitivity and robustness. While traditional FAM-labeled HIF-1α peptides remain viable alternatives, especially for FP assays, the choice of probe and assay format should be guided by the specific research needs, available instrumentation, and the nature of the compounds being investigated. For high-throughput screening campaigns, the BODIPY FL VH032-based TR-FRET assay is a superior choice due to its high affinity and reduced susceptibility to interference. For smaller-scale studies or when TR-FRET instrumentation is unavailable, FP assays with either BODIPY FL VH032 or a high-affinity peptide probe can provide reliable data.
References
- 1. Von Hippel-Lindau syndrome: molecular mechanisms of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VHL gene: MedlinePlus Genetics [medlineplus.gov]
- 3. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TR-FRET and FP Assay Reagents | Fluorescence Imaging | Tocris Bioscience [tocris.com]
- 11. bmglabtech.com [bmglabtech.com]
A Researcher's Guide to Confirming VHL Binding Affinity with Orthogonal Methods
For researchers, scientists, and drug development professionals, confidently characterizing the binding of small molecule ligands to the von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical step in the development of novel therapeutics, particularly in the field of targeted protein degradation with PROTACs (Proteolysis Targeting Chimeras). This guide provides a comparative overview of key orthogonal biophysical methods used to validate VHL binding affinity, complete with supporting data, detailed experimental protocols, and visualizations of the underlying biological and experimental workflows.
The Importance of Orthogonal Validation
Relying on a single method for determining binding affinity can be misleading due to method-specific artifacts. Orthogonal methods, which rely on different physical principles, provide a much higher degree of confidence in the measured binding parameters. By obtaining consistent results from multiple, independent assays, researchers can robustly validate true molecular interactions.
Comparing the Methods: A Data-Driven Overview
Several biophysical techniques are routinely employed to measure the binding affinity of ligands to the VHL complex (typically a ternary complex of VHL, Elongin B, and Elongin C, known as VCB). The most common methods are Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).
The table below summarizes publicly available binding affinity data for well-characterized VHL ligands, demonstrating the utility of a multi-assay approach.
| Ligand | Method | Affinity Metric | Value (nM) |
| VH032 | FP | Ki | 142.1[1] |
| TR-FRET | Ki | 31.6[1] | |
| VH298 | FP (FAM-HIF-1α) | Kd | 80[1] |
| FP (BODIPY FL VH032) | Ki | 110.4[1] | |
| TR-FRET | Ki | 18.9[1] | |
| ITC | Kd | <100 | |
| MZ1 | FP | Ki | 79.7[1] |
| TR-FRET | Ki | 23.3[1] | |
| SPR | Kd | 1500 | |
| ITC | Kd | 810 |
Note: The values presented are sourced from different studies and experimental conditions may vary. Direct comparison should be made with caution. It is always best to compare data generated within the same study under identical conditions.
Visualizing the VHL-HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the VHL protein plays a crucial role in targeting the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation. This process is disrupted under low oxygen conditions (hypoxia), leading to the stabilization of HIF-1α and the activation of downstream genes.
Experimental Workflow for VHL Binding Affinity Confirmation
A robust workflow for confirming the binding affinity of a potential VHL ligand involves a primary screen followed by validation with one or more orthogonal biophysical methods.
Detailed Experimental Protocols
Here are detailed methodologies for the key experiments cited for the characterization of VHL-ligand interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding kinetics and affinity by detecting changes in the refractive index on a sensor surface as an analyte flows over an immobilized ligand.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Purified VCB complex (ligand)
-
Small molecule inhibitor (analyte)
Methodology:
-
Surface Preparation and Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of EDC/NHS.
-
Immobilize the VCB complex to the surface by injecting it at a low flow rate (e.g., 10 µL/min) in the immobilization buffer. Aim for an immobilization level that will yield a theoretical Rmax of 50-100 RU for the analyte.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the VCB complex to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Interaction Analysis:
-
Prepare a dilution series of the small molecule inhibitor in running buffer. It is recommended to include a zero-concentration sample (buffer only) for double referencing.
-
Inject the analyte dilutions over both the VCB-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection, followed by the dissociation phase where running buffer flows over the chip.
-
Between injections, regenerate the sensor surface if necessary using a mild regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration), ensuring that the VCB complex's binding activity is not compromised.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the buffer-only injection data (double referencing).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Materials:
-
Isothermal titration calorimeter
-
Purified VCB complex
-
Small molecule inhibitor
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
Methodology:
-
Sample Preparation:
-
Thoroughly dialyze the purified VCB complex against the ITC running buffer to minimize buffer mismatch effects.
-
Dissolve the small molecule inhibitor in the final dialysis buffer. A small amount of DMSO can be used for solubility, but the same concentration must be present in the VCB solution.
-
Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of both the VCB complex and the ligand.
-
-
ITC Experiment:
-
Load the VCB solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (typically 10-20 times the concentration of the protein, e.g., 100-200 µM) into the injection syringe.
-
Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection schedule (e.g., an initial small injection followed by 19-29 larger, equally spaced injections).
-
Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to generate a binding isotherm (kcal/mol vs. molar ratio).
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Fluorescence Polarization (FP) Competitive Binding Assay
FP is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. In a competitive assay format, an unlabeled test compound's ability to displace a fluorescent probe from the VHL complex is measured to determine its inhibitory potency (IC50).
Materials:
-
Fluorescence microplate reader capable of measuring fluorescence polarization.
-
Low-binding, black microplates (e.g., 384-well).
-
Purified VCB complex.
-
Fluorescently labeled VHL probe (e.g., a fluorescently tagged HIF-1α peptide or a small molecule VHL ligand like BODIPY-FL-VH032).
-
Unlabeled small molecule inhibitor.
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.5).
Methodology:
-
Assay Setup:
-
Prepare a dilution series of the unlabeled small molecule inhibitor in assay buffer containing a constant, low concentration of DMSO (e.g., 1%).
-
In the wells of the microplate, add the inhibitor dilutions.
-
Include control wells:
-
Negative control (0% inhibition): VCB complex, fluorescent probe, and buffer with DMSO (no inhibitor).
-
Positive control (100% inhibition): VCB complex, fluorescent probe, and a saturating concentration of a known potent VHL inhibitor.
-
Probe only control: Fluorescent probe and buffer with DMSO (no VCB complex or inhibitor).
-
-
Prepare a master mix of VCB complex and the fluorescent probe in assay buffer at 2x the final desired concentration. The concentration of the VCB complex should be around the Kd of the fluorescent probe, and the probe concentration should be low (e.g., 1-10 nM) to minimize assay artifacts.
-
Add the VCB/probe master mix to all wells containing the inhibitor and controls.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
The raw millipolarization (mP) values are used for analysis.
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value of the test compound. The IC50 can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation if the Kd of the fluorescent probe is known.
-
References
A Head-to-Head Comparison of Fluorescent Probes for VHL Research: FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2 vs. Alternatives
For researchers, scientists, and drug development professionals engaged in von Hippel-Lindau (VHL) research, the selection of appropriate tools to investigate the VHL E3 ubiquitin ligase complex is paramount. The interaction between VHL and Hypoxia-Inducible Factor 1α (HIF-1α) is a critical focal point in numerous pathological conditions, including cancer. This guide provides an objective comparison of the widely used fluorescent probe, FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2, with a prominent alternative, BDY FL VH032, offering insights into their performance based on available experimental data.
The von Hippel-Lindau tumor suppressor protein (pVHL) is a key component of an E3 ubiquitin ligase complex that targets the alpha subunit of the HIF-1 transcription factor for proteasomal degradation in the presence of oxygen. Disruptions in this pathway are implicated in various cancers. Fluorescently labeled probes that mimic the HIF-1α peptide are invaluable for studying the VHL-HIF-1α interaction and for high-throughput screening of potential therapeutic inhibitors.
Performance Comparison of VHL Fluorescent Probes
This section presents a quantitative comparison of this compound and BDY FL VH032 based on their binding affinities and assay performance metrics.
| Parameter | This compound | BDY FL VH032 | Reference |
| Probe Type | 5-FAM labeled 19-mer HIF-1α peptide | BODIPY FL conjugated small molecule VHL ligand | N/A |
| Binding Affinity (Kd) to VHL | 3 nM[1] | 3.01 nM[2][3] | [1][2][3] |
| Assay Format | Fluorescence Polarization (FP) | Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][2] |
| Z' Factor | Not explicitly reported in FP assays | 0.91 (in TR-FRET assay)[4] | [4] |
| Qualitative Sensitivity Comparison (FP) | Standard | Similar sensitivity to the FAM-labeled peptide[2] | [2] |
VHL-HIF-1α Signaling Pathway
The VHL protein is a central player in the cellular response to oxygen levels. In normoxic conditions, HIF-1α is hydroxylated, allowing it to be recognized by the VHL E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, HIF-1α is not hydroxylated, leading to its stabilization, dimerization with HIF-1β, and translocation to the nucleus where it activates the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
Caption: VHL/HIF-1α Signaling Pathway under Normoxic and Hypoxic Conditions.
Experimental Methodologies
Fluorescence Polarization (FP) Assay Principle
Fluorescence Polarization is a technique used to measure the binding of a small fluorescent molecule (tracer) to a larger molecule. When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light. Upon binding to a larger molecule, its tumbling is restricted, leading to an increase in the polarization of the emitted light. In a competitive FP assay, a test compound that binds to the larger molecule will displace the fluorescent tracer, causing a decrease in polarization.
Caption: Principle of a Competitive Fluorescence Polarization Assay for VHL.
Experimental Protocol for VHL Binding Assay using BDY FL VH032
The following is a generalized protocol based on commercially available kits for a fluorescence polarization assay using BDY FL VH032[5].
Materials:
-
VHL Protein Complex (e.g., ELOB/ELOC/VHL)
-
BDY FL VH032 fluorescent probe
-
VHL Assay Buffer
-
Test compounds (potential inhibitors)
-
Control inhibitor (e.g., VH298)
-
Black, low-binding microtiter plate
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compounds and control inhibitor in VHL Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Add VHL Protein: To each well of the microplate, add the VHL protein complex diluted in VHL Assay Buffer.
-
Add Inhibitors: Add the diluted test compounds or control inhibitor to the respective wells. For the "Positive Control" (no inhibition) and "Blank" wells, add an equal volume of assay buffer with DMSO.
-
Incubate: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature with gentle shaking.
-
Add Fluorescent Probe: Add the BDY FL VH032 probe to all wells except the "Blank".
-
Final Incubation: Incubate the plate for a further specified time (e.g., 60 minutes) at room temperature, protected from light.
-
Measure Fluorescence Polarization: Read the fluorescence polarization on a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
Data Analysis: Subtract the "Blank" values from all other readings. Calculate the percentage of inhibition for each test compound concentration relative to the "Positive Control" and determine the IC50 values.
Generalized Experimental Protocol for VHL Binding Assay using this compound
A detailed, standardized protocol for an FP assay using this compound is not as readily available as for the commercial kit. However, based on the principles of FP assays and published research, a general workflow can be outlined.
Materials:
-
VHL Protein Complex
-
This compound fluorescent peptide
-
Assay Buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds
-
Black, low-binding microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of test compounds in the assay buffer.
-
Assay Mixture: In the wells of the microplate, combine the VHL protein complex, the FAM-labeled peptide, and the test compounds. The final concentrations of VHL and the peptide need to be optimized to achieve a stable and significant polarization window.
-
Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 60-120 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization using an appropriate filter set for FAM (excitation ~485 nm, emission ~520 nm).
-
Data Analysis: Similar to the BDY FL VH032 assay, calculate the percentage of inhibition and IC50 values for the test compounds.
Conclusion
Both this compound and BDY FL VH032 are high-affinity probes suitable for studying the VHL-HIF-1α interaction. The key advantages and disadvantages are summarized below:
| Probe | Advantages | Disadvantages |
| This compound | - High binding affinity.- Well-established in the literature. | - Peptide-based, may be more susceptible to proteolysis.- Less data on standardized assay performance metrics (e.g., Z' factor). |
| BDY FL VH032 | - High binding affinity.- Small molecule-based, potentially more stable.- Amenable to both FP and highly sensitive TR-FRET assays.- Commercially available in optimized kits with reported high Z' factor for TR-FRET. | - May require specific assay conditions as provided in commercial kits. |
For researchers seeking a well-characterized, high-performance assay, particularly for high-throughput screening, the use of BDY FL VH032 in a TR-FRET format offers a robust and sensitive option with a documented high Z' factor[4]. For laboratories with established protocols using peptide-based probes or those focused on FP assays, this compound remains a viable and effective tool. The choice between these probes will ultimately depend on the specific experimental needs, available instrumentation, and the desired balance between sensitivity, cost, and convenience.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
A Researcher's Guide: Navigating the Limitations of FAM-Labeled Peptides in Protein Interaction Studies
For researchers, scientists, and drug development professionals, the precise characterization of protein-protein interactions (PPIs) is a cornerstone of biological inquiry. Fluorescently labeled peptides, particularly those tagged with 5-carboxyfluorescein (FAM), have long served as valuable tools in these investigations. However, a nuanced understanding of their limitations is crucial for robust and reproducible scientific findings. This guide provides a comprehensive comparison of FAM-labeled peptides with alternative methodologies, supported by experimental considerations and data, to empower researchers in selecting the optimal approach for their specific research questions.
The Double-Edged Sword of Fluorescence: Key Limitations of FAM-Labeled Peptides
While the sensitivity of fluorescence-based assays is a major advantage, the covalent attachment of a FAM molecule to a peptide can introduce several artifacts that may compromise the integrity of the experimental results. These limitations primarily stem from the physical and chemical properties of the fluorophore itself.
1. Steric Hindrance: The FAM molecule, although relatively small, can physically obstruct or alter the natural binding interface between the peptide and its target protein. This steric hindrance can lead to an underestimation of the true binding affinity or even prevent the interaction from occurring altogether. The effect is particularly pronounced for interactions where the peptide's labeled terminus is directly involved in the binding interface.
2. Altered Physicochemical Properties: The introduction of the FAM dye, which is a relatively hydrophobic and charged molecule, can significantly change the overall physicochemical properties of the peptide. This can lead to non-specific binding to other proteins or surfaces, increasing the background signal and making data interpretation challenging. Furthermore, these alterations can influence the peptide's solubility and conformational dynamics, potentially favoring non-native structures that do not accurately represent the endogenous interaction.
3. Fluorescence Quenching: The fluorescence emission of FAM is highly sensitive to its local environment. Proximity to certain amino acid residues, particularly tryptophan, can lead to quenching of the fluorescent signal upon binding. This can be misinterpreted as a lack of interaction or a weaker binding affinity. Conversely, binding to a protein might relieve quenching that was present in the free peptide, leading to an increase in fluorescence that is not directly proportional to the binding event.
4. Photobleaching: Like all fluorophores, FAM is susceptible to photobleaching, the irreversible photochemical destruction of the fluorescent molecule upon exposure to light. This can be a significant issue in experiments requiring prolonged or intense illumination, such as fluorescence microscopy or high-throughput screening, leading to a decrease in signal over time and affecting the accuracy of quantitative measurements.
A Comparative Look: Alternative Methods for Studying Protein Interactions
To overcome the limitations of FAM-labeled peptides, researchers can turn to a variety of alternative techniques. These methods can be broadly categorized into other labeling strategies and label-free approaches.
| Method | Principle | Advantages | Disadvantages | Typical Affinity Range (K_d) |
| FAM-Labeled Peptides (Fluorescence Polarization) | Measures the change in the polarization of fluorescent light upon binding of a small labeled peptide to a larger protein. | High throughput, solution-based, real-time. | Potential for steric hindrance, altered properties, quenching, and photobleaching. | nM to µM |
| Biotin-Streptavidin System | A biotinylated peptide is captured by streptavidin-coated beads, which then "pulls down" interacting proteins from a lysate. | High affinity and specificity of biotin-streptavidin interaction, versatile. | Indirect detection, potential for non-specific binding to beads, requires cell lysis. | Not directly measured |
| FLAG-Tagging (Co-Immunoprecipitation) | A short peptide tag (FLAG) is fused to a protein of interest, which is then immunoprecipitated with an anti-FLAG antibody, co-precipitating interacting partners. | High specificity of the antibody, can be used in vivo and in vitro. | Requires genetic modification, potential for the tag to interfere with protein function. | Not directly measured |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. | Label-free, real-time kinetic data (k_on, k_off), high sensitivity. | Requires immobilization of one binding partner, potential for mass transport limitations. | pM to mM |
| Isothermal Titration Calorimetry (ITC) | A label-free technique that directly measures the heat changes associated with a binding event. | Label-free, solution-based, provides a complete thermodynamic profile (ΔH, ΔS). | Requires large amounts of sample, lower throughput, sensitive to buffer mismatches. | nM to mM |
Experimental Protocols: A Practical Guide
Here, we provide condensed protocols for the key techniques discussed. For detailed, step-by-step instructions, it is recommended to consult specific manufacturer's guidelines and published literature.
Fluorescence Polarization (FP) Assay with FAM-Labeled Peptide
Objective: To determine the binding affinity (K_d) of a FAM-labeled peptide to a protein.
Methodology:
-
Reagent Preparation: Prepare a stock solution of the FAM-labeled peptide and the target protein in a suitable assay buffer (e.g., PBS with 0.01% Tween-20).
-
Serial Dilution: Perform a serial dilution of the target protein in the assay buffer.
-
Assay Plate Preparation: Add a fixed concentration of the FAM-labeled peptide to each well of a low-binding microplate.
-
Addition of Protein: Add the serially diluted protein to the wells containing the FAM-labeled peptide. Include control wells with peptide only (for minimum polarization) and peptide with the highest concentration of protein (for maximum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for FAM (Excitation: ~485 nm, Emission: ~520 nm).
-
Data Analysis: Plot the change in millipolarization (mP) units against the protein concentration and fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the K_d.[1][2][3]
Biotin-Streptavidin Pull-Down Assay
Objective: To identify proteins that interact with a biotinylated peptide.
Methodology:
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads and wash them with binding buffer.
-
Peptide Immobilization: Incubate the washed beads with the biotinylated "bait" peptide to allow for immobilization.
-
Cell Lysis: Prepare a cell lysate from cells expressing the potential "prey" protein(s).
-
Incubation: Add the cell lysate to the beads coated with the biotinylated peptide and incubate to allow for protein-protein interaction.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., high salt, low pH, or by boiling in SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the prey protein or by mass spectrometry for identification of unknown interactors.[4][5][6][7]
FLAG-Tag Co-Immunoprecipitation (Co-IP)
Objective: To identify proteins that interact with a FLAG-tagged protein.
Methodology:
-
Cell Transfection and Lysis: Transfect cells to express the FLAG-tagged "bait" protein and prepare a cell lysate.
-
Antibody-Bead Conjugation: Incubate anti-FLAG antibody with protein A/G magnetic beads to form an antibody-bead complex.
-
Immunoprecipitation: Add the cell lysate to the antibody-bead complex and incubate to allow the antibody to capture the FLAG-tagged protein and its interacting partners.
-
Washing: Wash the beads to remove non-specific proteins.
-
Elution: Elute the protein complexes from the beads, often by competition with a FLAG peptide or by using a low pH elution buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.[8][9][10][11]
Surface Plasmon Resonance (SPR)
Objective: To determine the kinetics (k_on, k_off) and affinity (K_d) of a protein-peptide interaction.
Methodology:
-
Ligand Immobilization: Covalently immobilize one of the binding partners (the "ligand," often the protein) onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the other binding partner (the "analyte," often the peptide) over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in the SPR signal in real-time as the analyte associates with and dissociates from the immobilized ligand.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).[12][13][14][15][16]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (K_d, ΔH, ΔS) of a protein-peptide interaction.
Methodology:
-
Sample Preparation: Prepare solutions of the protein and peptide in the same, well-dialyzed buffer to minimize heats of dilution.
-
Titration: Fill the ITC sample cell with the protein solution and the injection syringe with the peptide solution.
-
Heat Measurement: Inject small aliquots of the peptide into the protein solution at a constant temperature and measure the heat released or absorbed during the binding event.
-
Data Analysis: Integrate the heat flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the two molecules. Fit the resulting isotherm to a binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[17][18][19][20]
Visualizing the Workflow: A DOT Language Representation
The following diagram illustrates the general workflow for studying protein-protein interactions, highlighting the decision points for choosing between labeled and label-free methods.
Case Study: Investigating the EGFR-Grb2 Interaction
The interaction between the Epidermal Growth Factor Receptor (EGFR) and the Growth factor receptor-bound protein 2 (Grb2) is a critical step in the activation of the Ras-MAPK signaling pathway. This interaction has been studied using a variety of techniques, providing a good example of how different methods can be applied to the same biological question.
-
Co-Immunoprecipitation: Studies have successfully used FLAG-tagged EGFR to pull down endogenous Grb2, confirming their interaction within the cellular context.[21][22][23]
-
Fluorescence-based methods: Förster Resonance Energy Transfer (FRET) has been employed to quantify the stoichiometry and association constant of the EGFR-Grb2 interaction in live cells.[24]
-
Label-free methods: While direct comparative data with FAM-labeled peptides is scarce, SPR could be used to determine the precise kinetics of the interaction between the phosphorylated EGFR tail peptide and the SH2 domain of Grb2.
The choice of method depends on the specific question being asked. For confirming the interaction in a cellular environment, Co-IP is a powerful tool. For quantitative measurements of binding affinity and stoichiometry in live cells, FRET is suitable. For detailed in vitro kinetic analysis, SPR would be the method of choice.
Signaling Pathway Context: The ERK Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a downstream effector of EGFR signaling and is involved in cell proliferation, differentiation, and survival. The interactions within this cascade, such as between ERK and its substrates (e.g., transcription factors), are often transient and regulated by phosphorylation.
Studying the interaction between activated, phosphorylated ERK (pERK) and its various substrates presents challenges for different techniques. A FAM-labeled peptide derived from an ERK substrate could be used in an FP assay to screen for inhibitors of this interaction. However, the phosphorylation state of ERK is critical, and a label-free method like SPR or ITC would allow for the precise characterization of the binding thermodynamics and kinetics of the interaction between pERK and the full-length substrate protein without the potential interference of a label.[25][26][27][28][29]
Conclusion: Making an Informed Choice
The use of FAM-labeled peptides has undoubtedly advanced our understanding of protein-protein interactions. However, researchers must be cognizant of their inherent limitations. By carefully considering the nature of the interaction under investigation, the specific research question, and the potential for artifacts, a more robust and reliable experimental strategy can be designed. For qualitative, high-throughput applications, FAM-labeled peptides can be a valuable tool. For precise, quantitative characterization of binding kinetics and thermodynamics, and to avoid the potential pitfalls of labeling, label-free methods such as SPR and ITC are often the superior choice. Ultimately, a multi-faceted approach, employing complementary techniques to validate findings, will provide the most comprehensive and accurate picture of the intricate dance of protein interactions that governs cellular life.
References
- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Biotinylated peptide pull down assay [bio-protocol.org]
- 5. mdanderson.org [mdanderson.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. neb.com [neb.com]
- 8. FLAG-tag mediated co-immunoprecipitation of phosphorylated Rab GTPases with cellular interacting proteins [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]
- 11. Immunoprecipitation of FLAG Fusion Proteins Using Monoclonal Antibody Affinity Gels [sigmaaldrich.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
- 17. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 18. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 19. Structural and ITC Characterization of Peptide‐Protein Binding: Thermodynamic Consequences of Cyclization Constraints, a Case Study on Vascular Endothelial Growth Factor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantification and Kinetic Analysis of Grb2-EGFR Interaction on Micro-Patterned Surfaces for the Characterization of EGFR-Modulating Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Configuration of GRB2 in Protein Interaction and Signal Transduction [mdpi.com]
- 23. Quantification and Kinetic Analysis of Grb2-EGFR Interaction on Micro-Patterned Surfaces for the Characterization of EGFR-Modulating Substances | PLOS One [journals.plos.org]
- 24. Quantifying the Interaction between EGFR Dimers and Grb2 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Large-scale Discovery of ERK2 Substrates Identifies ERK-Mediated Transcriptional Regulation by ETV3 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A guide to ERK dynamics, part 1: mechanisms and models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Activation-induced substrate engagement in ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different fluorescent dyes for HIF-1α labeling
For Researchers, Scientists, and Drug Development Professionals
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen conditions, playing a pivotal role in tumor progression and angiogenesis. Accurate detection and quantification of HIF-1α are crucial for advancing cancer research and developing novel therapeutics. Immunofluorescence (IF) is a powerful technique for visualizing HIF-1α within the cellular environment, and the choice of fluorescent dye is critical for obtaining high-quality, reproducible data. This guide provides a comparative analysis of different fluorescent dyes for HIF-1α labeling, supported by experimental data and detailed protocols.
Comparative Analysis of Fluorescent Dyes
The selection of a fluorescent dye for immunofluorescence should be based on several key performance indicators, including brightness, photostability, and signal-to-noise ratio. Below is a summary of these parameters for commonly used fluorescent dyes.
| Fluorescent Dye Family | Brightness (Relative) | Photostability (Relative) | Signal-to-Noise Ratio (Relative) | Key Advantages | Key Disadvantages |
| Alexa Fluor Dyes | High | High | High | Excellent brightness and photostability, wide range of color options, pH insensitive.[1][2][3][4][5][6] | Higher cost compared to some traditional dyes. |
| DyLight Dyes | High | High | High | Comparable performance to Alexa Fluor dyes, high fluorescence intensity and photostability.[7][8][9][10][11] | Performance can be antibody-dependent. |
| Janelia Fluor (JF) Dyes | Very High | Very High | Very High | Exceptionally bright and photostable, ideal for super-resolution microscopy and live-cell imaging.[12][13][14][15][16][17] | Higher cost and may require specific imaging setups. |
| Quantum Dots (QDs) | Very High | Excellent | Very High | Extremely photostable, narrow emission spectra ideal for multiplexing, high quantum yield.[18][19][20][21][22] | Larger size may cause steric hindrance, potential for blinking, requires specific conjugation chemistry.[20] |
| Cyanine (Cy) Dyes | Moderate to High | Moderate | Moderate | Good performance in non-polar mounting media.[6] | Prone to photobleaching and dye aggregation, which can diminish fluorescence.[1][2] |
| FITC | Moderate | Low | Moderate | Inexpensive and widely used. | Prone to rapid photobleaching and pH sensitivity.[5][17] |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of HIF-1α regulation and its detection via immunofluorescence, the following diagrams illustrate the HIF-1α signaling pathway and a typical experimental workflow.
Caption: HIF-1α Signaling Pathway Under Normoxic and Hypoxic Conditions.
Caption: Experimental Workflow for HIF-1α Immunofluorescence.
Experimental Protocols
A detailed and optimized protocol is essential for the successful immunofluorescent labeling of HIF-1α. The following protocol provides a general framework that can be adapted to specific cell lines and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or other appropriate serum) and 0.3% Triton X-100 in PBS
-
Primary Antibody: Mouse anti-HIF-1α monoclonal antibody
-
Secondary Antibody: Goat anti-mouse IgG conjugated to the fluorescent dye of choice (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Hypoxia Induction:
-
Culture cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
To induce HIF-1α expression, incubate the cells in a hypoxic chamber (e.g., 1% O2) for 4-6 hours or treat with a hypoxia-mimicking agent like cobalt chloride (CoCl2) at a final concentration of 100-150 µM for 4-6 hours. A normoxic control group should be maintained under standard culture conditions.
-
-
Fixation:
-
Gently wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular antigens.[23]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[24]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HIF-1α antibody in the blocking buffer according to the manufacturer's recommendations (a typical starting dilution is 1:200 to 1:500).
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
The following day, wash the cells three times with PBS for 5 minutes each to remove any unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer according to the manufacturer's instructions (a typical starting dilution is 1:500 to 1:1000).
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining:
-
Incubate the cells with a diluted DAPI solution (e.g., 300 nM in PBS) for 5-10 minutes at room temperature to stain the nuclei.[23]
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying and movement.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore and DAPI.
-
Capture images for analysis, ensuring consistent settings (e.g., exposure time, gain) across all samples for accurate comparison.
-
Conclusion
The choice of fluorescent dye significantly impacts the quality and reliability of HIF-1α immunofluorescence data. While traditional dyes like FITC and Cy dyes are accessible, modern alternatives such as Alexa Fluor, DyLight, and Janelia Fluor dyes offer superior brightness and photostability, leading to improved signal-to-noise ratios. For advanced applications like super-resolution microscopy or multiplex imaging, Janelia Fluor dyes and Quantum Dots provide exceptional performance. By selecting the appropriate dye and adhering to a meticulously optimized protocol, researchers can achieve robust and reproducible visualization of HIF-1α, thereby facilitating deeper insights into its role in health and disease.
References
- 1. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 3. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 4. Alexa Fluor Brand Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 7. Dylight® Fluorophores Antibodies & Reagents - Leinco Technologies [leinco.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. DyLight conjugated secondary antibodies | Abcam [abcam.com]
- 11. leinco.com [leinco.com]
- 12. The Janelia Fluor® Dyes: Bright and Cell-Permeable Small-Molecule Fluorophores | Janelia Research Campus [janelia.org]
- 13. Janelia Fluor® Dyes for Super Resolution Microscopy | Bio-Techne [bio-techne.com]
- 14. Janelia Fluor® Dyes | Hello Bio [hellobio.com]
- 15. HIF-1 alpha/Janelia Fluor 549 FluoroFinder [app.fluorofinder.com]
- 16. Janelia Fluor® Dyes | Fluorescent Dyes | Tocris Bioscience [tocris.com]
- 17. blog.addgene.org [blog.addgene.org]
- 18. uab.edu [uab.edu]
- 19. research.ed.ac.uk [research.ed.ac.uk]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
- 23. health.uconn.edu [health.uconn.edu]
- 24. A Practical Guide to Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
Safety Operating Guide
Standard Operating Procedure for the Disposal of FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2
Version: 1.0
This document provides essential safety and logistical information for the proper disposal of the fluorescently labeled peptide, FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental compliance.
Introduction
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must wear the following minimum PPE:
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Waste Segregation and Collection
Proper segregation of waste is critical to ensure safe and compliant disposal. Do not mix this chemical waste with general laboratory trash, biological waste, or radioactive waste.[4]
3.1. Solid Waste:
Contaminated solid materials, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated, leak-proof hazardous waste container lined with a chemically resistant bag.
3.2. Liquid Waste:
Aqueous solutions containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not dispose of this material down the drain.[3] While some aqueous, non-hazardous waste may be acceptable for sewer disposal in certain localities, solutions containing fluorescent dyes and peptides should be treated as chemical waste.[5]
3.3. Empty Containers:
Thoroughly rinse empty containers that held this compound. The first rinseate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but collecting all rinses as hazardous waste is the most prudent approach.
Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Neutralization (Not Recommended without Institutional Approval)
While acid-base neutralization can be a method to reduce the hazardous nature of some chemical waste, it is not recommended for this peptide without a thorough understanding of its chemical properties and specific institutional and local regulations.[6] If your institution's Environmental Health and Safety (EHS) department approves neutralization, a general procedure would be as follows. Caution: This procedure may generate heat and vapors.
-
Work in a certified chemical fume hood.
-
For acidic waste solutions, slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) while stirring.
-
For basic waste solutions, slowly add a dilute solution of a weak acid (e.g., citric acid) while stirring.
-
Monitor the pH of the solution continuously.
-
Adjust the pH to a neutral range (typically 6-8), as specified by your local wastewater authority.
-
Even after neutralization, consult with your EHS department to determine if drain disposal is permitted.
Final Disposal
All collected hazardous waste containing this compound must be disposed of through your institution's designated hazardous waste management program.[7] This typically involves arranging for pickup by a licensed waste disposal contractor. Ensure all waste containers are properly labeled with the contents and associated hazards.
Logical Relationship of Disposal Procedures
The following diagram outlines the logical hierarchy and relationships of the disposal procedures.
Caption: Hierarchy of proper disposal procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the fluorescently labeled peptide FAM-DEALA-Hyp-YIPMDDDFQLRSF-NH2. The following procedures are based on general best practices for handling synthetic peptides and fluorescent dyes, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, it is imperative to treat this reagent with a high degree of caution.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to minimize exposure and ensure personal safety when handling this compound in both lyophilized powder and solution forms. The FAM (carboxyfluorescein) dye, a component of this peptide, is a potential mutagen, and contact should be avoided.
| Equipment | Specification | Purpose |
| Eye/Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[1][2] | Protects eyes and face from splashes of the peptide solution and contact with the lyophilized powder. |
| Hand Protection | Chemical-resistant nitrile or latex gloves. Consider double-gloving.[3] | Prevents skin contact with the peptide. FAM dye can be irritating and is a potential mutagen. |
| Body Protection | A buttoned lab coat.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. If weighing the lyophilized powder or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. | Prevents inhalation of the lyophilized powder. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and dropped lab equipment. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Lyophilized peptides should be stored in a cool, dark, and dry place. For long-term storage, -20°C or colder is recommended.[5]
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation and moisture uptake, which can degrade the peptide.[5]
-
The FAM reagent is light-sensitive; therefore, protect the peptide from light at all times.
Reconstitution:
-
There is no universal solvent for all peptides. It is advisable to test the solubility of a small amount of the peptide first.
-
Initially, attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, a small amount of a suitable solvent such as DMSO may be used, followed by dilution with the aqueous buffer.
-
Prepare stock solutions at a higher concentration than required for the experiment and then dilute with the assay buffer.
-
If the peptide is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[5]
Disposal Plan
All waste materials contaminated with this compound should be considered hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Peptide (Solid/Solution) | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. Sharps should be disposed of in a puncture-resistant sharps container.[6] |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated hazardous waste container. |
| Aqueous Waste | Collect in a labeled hazardous waste container. Do not pour down the drain unless permitted by local regulations and after appropriate deactivation. |
Spill Cleanup Protocol
In the event of a spill, follow these procedures to ensure safe and effective cleanup.
| Spill Type | Cleanup Procedure |
| Small Spill (Lyophilized Powder) | 1. Alert others in the area. 2. Wear appropriate PPE (gloves, safety goggles, lab coat). 3. Gently cover the spill with a damp paper towel to avoid raising dust. 4. Wipe up the material, place it in a sealed bag, and dispose of it as hazardous waste. 5. Clean the spill area with a suitable laboratory detergent and then rinse with water. |
| Small Spill (Solution) | 1. Alert others in the area. 2. Wear appropriate PPE. 3. Contain the spill with absorbent material (e.g., spill pads, vermiculite).[7][8][9] 4. Absorb the spill, place the materials in a sealed bag, and dispose of as hazardous waste. 5. Clean the spill area with a laboratory detergent and rinse with water. |
| Large Spill | 1. Evacuate the area immediately. 2. Notify your supervisor and the institutional safety office. 3. Restrict access to the spill area. 4. Follow institutional procedures for large chemical spills. |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. osha.gov [osha.gov]
- 2. hsa.ie [hsa.ie]
- 3. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 4. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 5. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 6. peptiderecon.com [peptiderecon.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. jk-sci.com [jk-sci.com]
- 9. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
